ADR 851 free base
Description
Propriétés
Numéro CAS |
138559-56-5 |
|---|---|
Formule moléculaire |
C14H18ClN3O2 |
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8/h6,8,17H,1-5,7,16H2,(H,18,19)/t8-/m0/s1 |
Clé InChI |
MPECLPSCJHXWNO-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
SMILES canonique |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ADR-851 free base; ADR 851 free base; ADR851 free base |
Origine du produit |
United States |
Foundational & Exploratory
Introduction to 5-HT₃ Receptor Antagonists
An In-depth Technical Guide on the Core Mechanism of Action of ADR 851 Free Base and the Benzofuran Class of 5-HT₃ Receptor Antagonists
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delineates the mechanism of action of the benzofuran class of 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonists, with a specific focus on the novel compound this compound. Due to the limited publicly available data for ADR 851, this document provides a comprehensive overview of the well-established pharmacology of the 5-HT₃ receptor, detailed experimental protocols for assessing antagonist activity, and representative quantitative data from related benzofuran compounds. The guide aims to equip researchers with the foundational knowledge and methodologies relevant to the study of this class of compounds.
The 5-HT₃ receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor mediates fast excitatory neurotransmission by allowing the influx of cations (primarily Na⁺, K⁺, and Ca²⁺) upon binding of serotonin.[1] These receptors are densely located in the peripheral and central nervous systems, particularly in areas associated with emesis and pain perception, such as the vagal afferent nerves, the chemoreceptor trigger zone (CTZ), and the solitary tract nucleus.[2][3]
Antagonists of the 5-HT₃ receptor, colloquially known as "setrons," are a clinically significant class of drugs primarily used for their anti-emetic properties in the management of chemotherapy-induced and post-operative nausea and vomiting.[2][3] By blocking the action of serotonin at the 5-HT₃ receptor, these compounds prevent the initiation of the vomiting reflex.[3] Furthermore, their presence in nociceptive pathways has led to the investigation of their potential as analgesic agents.
The Benzofuran Class and ADR 851
ADR 851 is identified as a novel 5-HT₃ receptor antagonist belonging to the benzofuran structural class. Research from the early 1990s highlighted its potential as an analgesic. Specifically, studies differentiated the activity of its stereoisomers, ADR-851R and ADR-851S, in a formalin-induced inflammatory pain model in rats.
Core Mechanism of Action
Molecular Interaction and Signaling Pathway
The fundamental mechanism of action for ADR 851 and other benzofuran 5-HT₃ antagonists is competitive inhibition at the serotonin binding site on the 5-HT₃ receptor. This antagonistic binding prevents the conformational change required for ion channel opening, thereby blocking the influx of cations and subsequent neuronal depolarization.
The downstream signaling cascade initiated by 5-HT₃ receptor activation involves an increase in intracellular calcium, which can subsequently activate calcium-dependent signaling pathways, such as the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[4] By preventing the initial calcium influx, 5-HT₃ antagonists effectively inhibit these downstream events.
References
Technical Guide: Physicochemical Properties of ADR 851 Free Base
Disclaimer: As of the date of this document, specific physicochemical data for the compound designated as ADR 851 free base is not publicly available in scientific literature or chemical databases. ADR 851 has been identified as a novel 5-HT3 receptor antagonist, belonging to the chemical class of benzofurans and bridged bicyclo compounds. This guide provides a representative overview of the core physicochemical properties relevant to a compound of this nature and details the standard experimental methodologies used for their determination. The quantitative data presented are illustrative for the compound class and should not be considered as verified data for ADR 851.
Introduction
ADR 851 is a novel molecule identified as a selective antagonist for the 5-HT3 (serotonin) receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). The efficacy and safety profile of a drug candidate like ADR 851 are intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This document outlines the key physicochemical parameters for a compound of this class and the detailed experimental protocols for their measurement.
Core Physicochemical Properties
The fundamental physicochemical properties of a drug candidate are critical for its development. The following table summarizes these key parameters.
Table 1: Representative Physicochemical Properties for a Novel 5-HT3 Receptor Antagonist
| Property | Representative Value/Range | Significance in Drug Development |
| Molecular Weight | 250 - 450 g/mol | Influences solubility, permeability, and diffusion across biological membranes. |
| Melting Point | 150 - 250 °C | Indicates purity and stability of the solid form; crucial for formulation and manufacturing. |
| Aqueous Solubility | 0.1 - 10 µg/mL | Affects dissolution rate and bioavailability; critical for oral and parenteral formulations. |
| pKa (Ionization Const.) | 7.5 - 9.5 (as a base) | Determines the extent of ionization at physiological pH, impacting solubility and permeability. |
| LogP (Octanol/Water) | 2.0 - 4.0 | Measures lipophilicity; predicts membrane permeability, protein binding, and metabolism. |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard protocols for the key parameters listed above.
Determination of Aqueous Solubility
The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given solvent at a specific temperature. The Shake-Flask method is the gold-standard for determining thermodynamic solubility.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
-
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Add an excess amount of this compound (e.g., 2 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of ADR 851 in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.
-
The experiment should be performed in triplicate.
-
Determination of Ionization Constant (pKa)
The pKa is the pH at which a compound exists in an equal mixture of its protonated and deprotonated forms. For a basic compound like a 5-HT3 antagonist, this influences its charge and therefore its interaction with biological targets and membranes. Potentiometric titration is a highly accurate method for pKa determination.
-
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.
-
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (degassed)
-
Potentiometer with a calibrated pH electrode
-
Automated titrator or burette
-
Stir plate and stir bar
-
-
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a known volume of high-purity water. A co-solvent like methanol may be used if solubility is low, but its concentration should be kept to a minimum.
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode and the tip of the burette.
-
Gently stir the solution.
-
Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.
-
Determination of Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After agitation and phase separation, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.
-
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.
-
Add a known amount of ADR 851 to a vial containing equal volumes of pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).
-
Vortex the mixture vigorously for several minutes to facilitate partitioning.
-
Allow the mixture to equilibrate at a constant temperature, often with gentle agitation, for several hours.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Dilute each aliquot appropriately.
-
Quantify the concentration of ADR 851 in each phase using a validated HPLC-UV method.
-
Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
-
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates the logical flow of experiments in the early physicochemical characterization of a drug candidate like ADR 851.
Caption: Workflow for Physicochemical Characterization.
Simplified 5-HT3 Receptor Antagonist Signaling Pathway
This diagram illustrates the mechanism of action for a 5-HT3 receptor antagonist like ADR 851 in the context of emesis.
Caption: Mechanism of Action for 5-HT3 Antagonists.
An In-Depth Technical Guide to the Synthesis and Purification of ADR 851 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ADR 851 free base, a potent and selective 5-HT3 receptor antagonist. The information compiled herein is intended to support research and development activities by providing detailed experimental protocols, structured data, and visual representations of key processes and biological pathways.
Introduction to ADR 851
ADR 851, systematically named 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide, is a novel compound with significant potential in therapeutic areas where 5-HT3 receptor antagonism is beneficial.[1][2][3] As a selective antagonist of the 5-HT3 receptor, ADR 851 has demonstrated analgesic effects against inflammatory pain.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can influence various physiological processes, including emesis and pain perception.[1][4][5] This guide will focus on the chemical synthesis of the free base form of ADR 851 and the subsequent purification strategies to obtain a high-purity product suitable for research and preclinical studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, followed by an amide coupling reaction with (S)-2-(aminomethyl)pyrrolidine.
Synthesis of Intermediate: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
A plausible synthetic route to this key intermediate is detailed in Chinese patent CN104016949A. The process involves the cyclization of a substituted benzoate, followed by chlorination and hydrolysis to yield the desired carboxylic acid.
Experimental Protocol:
A detailed, multi-step protocol for the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is outlined in the aforementioned patent. The general transformation involves:
-
Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate undergoes an intramolecular cyclization to form methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
-
Chlorination: The resulting benzofuran intermediate is chlorinated at the 5-position using a suitable chlorinating agent.
-
Hydrolysis: The methyl ester and the acetamido group are hydrolyzed under basic conditions to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
A visual representation of this synthetic workflow is provided below.
Amide Coupling to form this compound
The final step in the synthesis of ADR 851 is the formation of an amide bond between the carboxylic acid intermediate and (S)-2-(aminomethyl)pyrrolidine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically stirred at room temperature for a short period to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of (S)-2-(aminomethyl)pyrrolidine. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, coupling reagents, and byproducts. The basic nature of the two amino groups in ADR 851 can be exploited during the purification process. Common methods include column chromatography and recrystallization.[6]
Purification by Column Chromatography
Experimental Protocol:
-
Adsorbent and Eluent Selection: Silica gel is a common stationary phase for the purification of benzofuran derivatives.[6] Given the polarity of ADR 851, a polar eluent system such as a gradient of dichloromethane and methanol is a suitable starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic compound on the silica gel.
-
Column Packing and Loading: The silica gel is packed into a column as a slurry in the initial, less polar eluent. The crude ADR 851 is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected. The fractions are monitored by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure ADR 851 are combined, and the solvent is removed under reduced pressure to yield the purified free base.
Purification by Recrystallization
Experimental Protocol:
-
Solvent Screening: A suitable solvent for recrystallization is one in which ADR 851 is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] A solvent system, such as a mixture of a polar protic solvent (e.g., ethanol or isopropanol) and a non-polar co-solvent (e.g., heptane or diethyl ether), should be screened.
-
Dissolution and Crystallization: The crude ADR 851 is dissolved in a minimal amount of the hot solvent system. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the pure this compound.
Data Summary
The following table summarizes key chemical data for this compound and its hydrochloride salt.
| Property | This compound | ADR 851 HCl |
| IUPAC Name | 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide | 4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride |
| Molecular Formula | C₁₄H₁₈ClN₃O₂ | C₁₄H₁₉Cl₂N₃O₂ |
| Molecular Weight | 295.76 g/mol | 332.23 g/mol |
| CAS Number | 138559-56-5 | 123805-17-4 |
Mechanism of Action and Signaling Pathway
ADR 851 functions as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), leading to neuronal depolarization.[1]
As an antagonist, ADR 851 binds to the 5-HT3 receptor but does not activate it, thereby preventing serotonin from binding and opening the channel. This blockade of neuronal depolarization is the basis of its therapeutic effects. The downstream signaling cascade initiated by 5-HT3 receptor activation, which is inhibited by ADR 851, can involve calcium-dependent pathways. For instance, in the context of emesis, 5-HT3 receptor stimulation leads to an increase in intracellular calcium, which can activate calmodulin and subsequently CaMKII, leading to further downstream signaling through the ERK pathway.[4]
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound, a promising 5-HT3 receptor antagonist. The detailed protocols and visual aids are intended to facilitate the work of researchers and professionals in the field of drug development. Further optimization of the described synthetic and purification steps may be necessary depending on the desired scale and purity requirements. The elucidation of the 5-HT3 signaling pathway provides a basis for understanding the mechanism of action of ADR 851 and for designing future studies to explore its full therapeutic potential.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)- | C14H18ClN3O2 | CID 130054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Characterization of ADR 851 Free Base Stereoisomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of the stereoisomers of ADR 851, a novel benzofuran derivative and 5-HT3 receptor antagonist. As the pharmacological activity of chiral molecules can be highly dependent on their stereochemistry, a thorough characterization of the individual enantiomers is crucial for drug development. This document outlines representative experimental protocols for the synthesis, chiral separation, and spectroscopic analysis of ADR 851 stereoisomers. Furthermore, it summarizes the known pharmacological data and presents it in a structured format for easy comparison. The included diagrams illustrate key experimental workflows and the relevant pharmacological signaling pathway.
Introduction
ADR 851 is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and pain perception.[1][2][3] Structurally, ADR 851 is a benzofuran derivative and an analog of metoclopramide, containing a chiral center that gives rise to two enantiomers: (S)-ADR 851 and (R)-ADR 851.[1] It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.
Early pharmacological studies have demonstrated that the stereoisomers of ADR 851 indeed possess distinct in vivo activities.[1] This underscores the importance of developing robust methods for the synthesis, separation, and characterization of the individual enantiomers to fully understand their therapeutic potential. This guide provides a detailed framework for these critical characterization processes.
Synthesis and Chiral Resolution
The synthesis of racemic ADR 851 can be achieved through multi-step organic synthesis, likely involving the formation of the core benzofuran structure followed by the introduction of the side chain containing the chiral center. Due to the proprietary nature of drug development, the exact synthetic route for ADR 851 is not publicly available. However, a general approach for the synthesis of related benzofuran derivatives is presented below.
Representative Synthesis of a Racemic Benzofuran Precursor
A common method for constructing a benzofuran ring is through the reaction of a substituted phenol with an α-haloketone, followed by cyclization. The subsequent elaboration of functional groups on the benzofuran core would lead to the final racemic ADR 851 product.
Chiral Resolution of Racemic ADR 851
The separation of the (S) and (R) enantiomers of ADR 851 is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD) is often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation of the two enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for basic compounds like ADR 851.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where ADR 851 exhibits strong absorbance.
-
Procedure:
-
Dissolve a small amount of racemic ADR 851 free base in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase.
-
Monitor the elution profile using the UV detector. The two enantiomers should appear as two distinct peaks.
-
Collect the fractions corresponding to each peak separately.
-
Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
-
Determine the enantiomeric excess (e.e.) of each isolated isomer by re-injecting a small sample onto the chiral HPLC system.
-
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral separation of ADR 851 stereoisomers using HPLC.
Spectroscopic Characterization
Once the individual stereoisomers have been isolated, their structural identity and purity must be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. While the 1H and 13C NMR spectra of the two enantiomers will be identical in an achiral solvent, NMR can be used to confirm the overall structure of ADR 851.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated enantiomer in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the proposed structure of ADR 851.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of ADR 851, confirming its molecular weight. The fragmentation pattern can provide additional structural information.
Data Presentation
Table 1: Hypothetical Spectroscopic Data for ADR 851 Stereoisomers
| Parameter | (S)-ADR 851 | (R)-ADR 851 |
| 1H NMR (400 MHz, CDCl3) | Identical to (R)-isomer | Aromatic protons: δ 7.0-7.5 ppm; Aliphatic protons: δ 2.5-4.0 ppm |
| 13C NMR (100 MHz, CDCl3) | Identical to (R)-isomer | Aromatic carbons: δ 110-160 ppm; Aliphatic carbons: δ 30-70 ppm |
| High-Resolution MS (ESI-TOF) | [M+H]+ calculated: m/z XXX.XXXX | [M+H]+ calculated: m/z XXX.XXXX |
| [M+H]+ found: m/z XXX.XXXX | [M+H]+ found: m/z XXX.XXXX | |
| Specific Rotation [α]D20 | Negative value | Positive value |
| Enantiomeric Excess (e.e.) | >99% | >99% |
Note: Specific numerical values for NMR and MS are hypothetical and would need to be determined experimentally.
Pharmacological Characterization
The primary pharmacological target of ADR 851 is the 5-HT3 receptor. In vitro and in vivo studies are necessary to determine the affinity and efficacy of each stereoisomer at this receptor.
In Vitro Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of each enantiomer for the 5-HT3 receptor.
Experimental Protocol: 5-HT3 Receptor Binding Assay
-
Materials: Cell membranes expressing the human 5-HT3 receptor, a radiolabeled 5-HT3 antagonist (e.g., [3H]GR65630), and varying concentrations of the (S) and (R) isomers of ADR 851.
-
Procedure:
-
Incubate the cell membranes with the radioligand and a range of concentrations of the test compound (each ADR 851 isomer).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Pharmacological Testing
The analgesic effects of the ADR 851 stereoisomers have been evaluated in rats using the formalin test, a model of inflammatory pain.
Experimental Protocol: Formalin Test in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer varying doses of (S)-ADR 851 or (R)-ADR 851 subcutaneously.
-
After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.
-
Observe and score the nociceptive behaviors (e.g., flinching, licking of the injected paw) over a period of time.
-
Compare the behavioral scores of the drug-treated groups to a vehicle-treated control group to determine the analgesic effect.
-
Data Presentation
Table 2: Pharmacological Activity of ADR 851 Stereoisomers
| Parameter | (S)-ADR 851 | (R)-ADR 851 | Reference |
| 5-HT3 Receptor Binding Affinity (Ki) | To be determined | To be determined | |
| Analgesic Effect (Formalin Test) | Significant at 1 mg/kg | Significant at 3 and 10 mg/kg | [1] |
Signaling Pathway
ADR 851 exerts its effects by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally causes the channel to open, leading to the influx of cations (primarily Na+ and Ca2+) and depolarization of the neuronal membrane. As an antagonist, ADR 851 binds to the receptor but does not activate it, thereby preventing serotonin from binding and opening the channel.
Diagram: 5-HT3 Receptor Signaling Pathway
Caption: Antagonistic action of ADR 851 at the 5-HT3 receptor.
Conclusion
The comprehensive characterization of the stereoisomers of ADR 851 is essential for its development as a therapeutic agent. This guide has provided a framework of representative experimental protocols for the synthesis, chiral separation, and spectroscopic analysis of the (S) and (R) enantiomers. The available pharmacological data clearly indicates stereospecific activity, with the R-isomer showing a different dose-response profile for analgesia compared to the S-isomer.[1] Further in-depth studies, particularly on the in vitro receptor binding and functional activity of the individual enantiomers, are required to fully elucidate their pharmacological profiles and to determine which stereoisomer possesses the optimal therapeutic properties. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of ADR 851.
References
ADR 851 Free Base: An Obscure 5-HT3 Receptor Antagonist with Limited Public Data
Despite a comprehensive search of scientific literature and public databases, detailed pharmacological data for ADR 851 free base is not publicly available. The compound is identified in a single 1991 publication as a novel 5-HT3 receptor antagonist with potential analgesic properties. Beyond this initial finding, its development appears to have been discontinued or not disclosed in the public domain, precluding the creation of an in-depth technical guide.
What is known about ADR 851 stems from a study by Sufka and Giordano, which investigated the analgesic effects of its stereoisomers (S and R forms) in rats.[1] This research indicated that ADR 851, along with a related compound ADR 882, demonstrated activity in a formalin-induced inflammatory pain model, suggesting a potential role for 5-HT3 receptor antagonists in pain modulation.[1] However, the study did not provide a broader pharmacological profile, including crucial data on pharmacokinetics, pharmacodynamics, and toxicology.
Given the scarcity of specific information on ADR 851, a general overview of the pharmacological profile of its class, 5-HT3 receptor antagonists, is provided below for contextual understanding.
General Pharmacological Profile of 5-HT3 Receptor Antagonists
5-HT3 receptor antagonists, often referred to as "setrons," are a well-established class of drugs.[2] Their primary mechanism of action is the competitive inhibition of the serotonin 3 (5-HT3) receptor.[2][3] These receptors are ligand-gated ion channels located on peripheral and central neurons.[3][4]
Mechanism of Action
The primary therapeutic effects of 5-HT3 receptor antagonists are mediated through the blockade of 5-HT3 receptors in the gastrointestinal tract and the central nervous system (CNS).[2][3] Enterochromaffin cells in the gut release serotonin in response to certain stimuli, such as chemotherapeutic agents.[2][4] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, inducing nausea and vomiting.[2][4] By blocking these receptors, 5-HT3 antagonists effectively prevent the emetic reflex.[2][3]
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the depolarization of the neuron. The antagonism of this receptor by drugs like those in the "setron" class prevents this ion channel from opening, thereby inhibiting downstream signaling.
Pharmacokinetics
The pharmacokinetic profiles of 5-HT3 receptor antagonists can vary. Generally, they are well-absorbed after oral administration and are metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[3] Some, like palonosetron, have a significantly longer half-life than first-generation agents.[2]
Clinical Applications
The primary clinical use of 5-HT3 receptor antagonists is the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3][5] Some agents, such as alosetron, are used in the treatment of irritable bowel syndrome with diarrhea (IBS-D).[2]
The Limited Analgesic Data on ADR 851
The 1991 study on ADR 851 explored its potential as an analgesic.[1] The experimental protocol involved the formalin test in rats, a common model for inflammatory pain.
Experimental Protocol: Formalin Test
-
Subjects: Male rats are typically used.
-
Drug Administration: Various doses of the test compound (e.g., ADR-851R and ADR-851S) are administered subcutaneously.
-
Induction of Pain: A small amount of dilute formalin solution is injected into the plantar surface of a hind paw.
-
Observation: The animal's behavior is observed, and the time spent licking or biting the injected paw is recorded. This response occurs in two phases: an early, acute phase and a later, inflammatory phase.
-
Data Analysis: The analgesic effect is quantified by the reduction in the duration of nociceptive behaviors compared to a control group.
The study reported that ADR-851R showed significant analgesia at 3 and 10 mg/kg doses, while ADR-851S was effective only at 1 mg/kg in this specific test.[1]
Conclusion
While ADR 851 was identified as a novel 5-HT3 receptor antagonist with potential analgesic effects in a preclinical model over three decades ago, the lack of subsequent public data makes a thorough pharmacological assessment impossible. The information available is insufficient for researchers, scientists, and drug development professionals to evaluate its potential. The field of 5-HT3 receptor antagonists has since matured, with several approved drugs for emesis and IBS. The reasons for the apparent halt in the public development of ADR 851 are unknown. Without further data, ADR 851 remains a footnote in the early exploration of this important class of therapeutic agents.
References
- 1. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. 5-HT3-receptor antagonists: a review of pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
ADR-851 Free Base: A Technical Guide to 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADR-851 is identified as a novel and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This receptor is a ligand-gated ion channel, and its modulation has been a critical area of research for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain neurological disorders. This technical guide provides a comprehensive overview of the receptor binding affinity of ADR-851 free base, including detailed experimental methodologies and visualization of key pathways, to support further research and drug development efforts. While specific quantitative binding data for ADR-851 is not publicly available in the referenced literature, this guide presents a representative framework for its characterization.
Data Presentation: Representative Receptor Binding Affinity
Due to the absence of publicly available, specific binding affinity data for ADR-851, the following table presents a representative profile for a high-affinity 5-HT3 receptor antagonist. This serves as an illustrative example of how such data would be structured for comparative analysis.
| Radioligand | Test Compound | Receptor/Tissue Source | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| [³H]Granisetron | Representative 5-HT3 Antagonist | Human 5-HT3A Receptor expressed in HEK293 cells | Radioligand Binding | 1.5 | 2.8 | Hypothetical Data |
| [³H]BRL 43694 | Representative 5-HT3 Antagonist | Rat Brain Cortex Homogenate | Radioligand Binding | 2.1 | 4.0 | Hypothetical Data |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of 5-HT3 receptor antagonists like ADR-851.
Radioligand Binding Assay for 5-HT3 Receptor Affinity (Competition Assay)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.
Materials:
-
Test Compound: ADR-851 free base
-
Radioligand: [³H]Granisetron or other suitable 5-HT3 receptor antagonist radioligand.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor, or homogenized rat brain cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
-
Homogenize cells in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of varying concentrations of ADR-851.
-
50 µL of [³H]Granisetron at a final concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
The final assay volume should be 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of ADR-851 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Mandatory Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization. Antagonists like ADR-851 block this channel activation.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by ADR-851.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the logical steps involved in determining the binding affinity of a compound using a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
ADR 851 Free Base: A Literature Review and Technical Guide
Disclaimer: Information available in the public domain regarding ADR 851 free base is exceptionally limited. This document summarizes the currently accessible data and provides a general framework for understanding its classification and reported biological activity based on a single primary reference and broader knowledge of its drug class. A comprehensive technical guide cannot be furnished without access to more detailed proprietary or unpublished research.
Introduction
ADR 851 is identified as a novel 5-HT3 receptor antagonist.[1] As a member of this drug class, it is presumed to function by blocking the action of serotonin (5-hydroxytryptamine) at the 5-HT3 receptor, a ligand-gated ion channel involved in neuronal depolarization.[1] Structurally, ADR 851 is classified as a benzofuran derivative.[1] The primary therapeutic potential investigated in the available literature is its analgesic effect in models of inflammatory pain.[1]
Chemical and Physical Properties
Specific quantitative data regarding the chemical and physical properties of this compound, such as molecular weight, melting point, solubility, and pKa, are not available in the reviewed literature.
Synthesis
While ADR 851 is known to be a benzofuran derivative, a detailed, step-by-step synthesis protocol for its free base form has not been publicly disclosed. The synthesis of benzofuran cores is a well-established area of medicinal chemistry, often involving strategies such as the Perkin rearrangement, intramolecular cyclization of substituted phenols, or transition metal-catalyzed coupling reactions. Without a specific publication on ADR 851's synthesis, a precise methodology cannot be provided.
Mechanism of Action and Signaling Pathway
ADR 851 is an antagonist of the 5-HT3 receptor.[1] These receptors are cation-selective ion channels. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na+, K+, and Ca2+ ions, which causes neuronal depolarization. As an antagonist, ADR 851 is expected to bind to the 5-HT3 receptor without activating it, thereby preventing serotonin-mediated depolarization.
The downstream signaling cascade initiated by 5-HT3 receptor activation, which ADR 851 would inhibit, can involve calcium-dependent pathways. An influx of extracellular Ca2+ can trigger further release of calcium from intracellular stores and activate calcium-dependent signaling proteins like Calmodulin-dependent kinase II (CaMKII), which in turn can modulate other pathways, such as the ERK1/2 signaling cascade.
Experimental Data
The only available quantitative data for ADR 851 pertains to its analgesic effects in a formalin-induced inflammatory pain model in rats.
Analgesic Efficacy in Formalin Test
The study investigated the analgesic properties of the S and R stereoisomers of ADR 851 following subcutaneous administration.
| Stereoisomer | Dose (mg/kg, s.c.) | Analgesic Effect in Formalin Test |
| ADR-851S | 1 | Significant Analgesia |
| ADR-851R | 3 | Significant Analgesia |
| ADR-851R | 10 | Significant Analgesia |
Table 1: Summary of effective doses of ADR 851 isomers in the formalin-induced inflammatory pain model in rats.[1]
Of note, neither isomer of ADR 851 demonstrated analgesic effects in acute thermal or mechanical pain tests at the doses tested (0.1-10 mg/kg s.c.).[1]
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
While the specific protocol for the ADR 851 study is not detailed, a general methodology for this model is as follows.
Objective: To assess the analgesic efficacy of a compound against inflammatory pain.
Materials:
-
Test subjects: Rats (specific strain and sex to be specified, e.g., Sprague-Dawley males)
-
Test compound: this compound, dissolved in a suitable vehicle
-
Nociceptive agent: Formalin solution (e.g., 2-5% in saline)
-
Administration tools: Syringes for subcutaneous injection
-
Observation chamber: A clear enclosure allowing for unobstructed observation of the animal's paw.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment to reduce stress-induced variability.
-
Compound Administration: A predetermined dose of this compound or vehicle is administered subcutaneously at a specific time point before the formalin injection (e.g., 30 minutes prior).
-
Induction of Nociception: A small volume (e.g., 50 µL) of formalin solution is injected into the plantar surface of the rat's hind paw.
-
Observation: The animal is immediately placed in the observation chamber. The cumulative time spent licking the injected paw is recorded. This is typically done in two phases:
-
Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: The paw-licking time in the drug-treated group is compared to the vehicle-treated control group. A statistically significant reduction in licking time indicates an analgesic effect.
Conclusion
ADR 851 is a novel benzofuran-based 5-HT3 receptor antagonist with demonstrated analgesic activity in a rat model of inflammatory pain. The available data, derived from a single abstract, indicates that both its S and R isomers are effective, albeit at different doses. Due to the lack of publicly available, in-depth research, critical information regarding its chemical properties, synthesis, pharmacokinetics, and a more detailed pharmacological profile remains unknown. Further publications are required to fully characterize this compound and evaluate its potential as a therapeutic agent.
References
ADR 851 Free Base: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of ADR 851 was discontinued, and as a result, publicly available safety and toxicity data is limited. This document summarizes the available preclinical information. No comprehensive toxicology studies, such as LD50, NOAEL, or chronic toxicity assessments, were found in the public domain.
Introduction
ADR 851 is a novel compound that was under investigation for its antiemetic properties. It functions as a dual antagonist, targeting both the 5-hydroxytryptamine-3 (5-HT3) and dopamine D2 receptors.[[“]][2] Developed initially by Pfizer, its progression was halted, and it is now primarily used as an experimental compound in research settings.[[“]][3][4] This guide provides a technical summary of the available preclinical data on ADR 851 free base, with a focus on its pharmacology and the limited in-vivo data from analgesic studies.
Quantitative Data Summary
The publicly available quantitative data for ADR 851 is sparse and primarily derived from a single preclinical study investigating its analgesic effects in rats.[4]
| Parameter | Isomer | Dose (mg/kg, s.c.) | Analgesic Effect (Formalin Test) | Analgesic Effect (Thermal/Mechanical Tests) | Reference |
| Efficacy | ADR-851S | 1 | Significant | Not analgesic | [[“]][5] |
| Efficacy | ADR-851R | 3 and 10 | Significant | Not analgesic | [[“]][5] |
Experimental Protocols
The most detailed experimental methodology available for ADR 851 comes from a study on its analgesic properties in rats.[[“]][5]
Title: Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats.[5]
Objective: To examine the analgesic effects of the S and R isomers of ADR 851 against acute thermal, mechanical, and formalin-induced inflammatory pain in rats.[[“]][5]
Animal Model:
Drug Administration:
Experimental Assays:
-
Thermal Pain Model: The specific methodology (e.g., hot plate, tail-flick) is not described in the available abstracts.
-
Mechanical Pain Model: The specific methodology (e.g., von Frey filaments, Randall-Selitto test) is not described in the available abstracts.
-
Inflammatory Pain Model (Formalin Test): This test involves the subcutaneous injection of a dilute formalin solution into the paw of the rat, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The analgesic effect of ADR 851 was assessed by observing the animal's pain behaviors (e.g., flinching, licking of the injected paw).
Bioanalytical Methods: A sensitive and specific bioanalytical method for the quantitation of ADR 851 in plasma and urine has been developed and validated. This method utilizes solid-phase extraction on cyanopropyl bonded-phase columns followed by isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[[“]][6]
Signaling Pathways
ADR 851's pharmacological activity is attributed to its antagonism of 5-HT3 and dopamine D2 receptors.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel.[7] Antagonism by ADR 851 blocks the binding of serotonin, thereby preventing the opening of the channel and the subsequent influx of cations (primarily Na+, K+, and Ca2+).[7] This action inhibits neuronal depolarization and excitation in both the central and peripheral nervous systems.[7]
Figure 1: Mechanism of ADR 851 at the 5-HT3 receptor.
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Antagonism by ADR 851 blocks the binding of dopamine, which prevents the inhibition of adenylyl cyclase. This leads to a modulation of intracellular cyclic AMP (cAMP) levels and downstream signaling cascades, including protein kinase A (PKA) activity. D2 receptor signaling also involves the regulation of ion channels, such as K+ and Ca2+ channels.[9]
Figure 2: Mechanism of ADR 851 at the Dopamine D2 receptor.
Conclusion
This compound is a dual 5-HT3 and D2 receptor antagonist whose development was discontinued. The available public data is primarily pharmacological, with a notable lack of comprehensive safety and toxicity studies. The only in-vivo data comes from a preclinical analgesic study in rats, which demonstrated efficacy for its isomers in a model of inflammatory pain. Researchers and drug development professionals should be aware of this significant data gap when considering the use of ADR 851 in experimental settings.
References
- 1. consensus.app [consensus.app]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8999293B2 - Animal model of anxiety and depression - Google Patents [patents.google.com]
- 4. ADR-851 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. US20240317834A1 - Compositions and methods for neurological diseases - Google Patents [patents.google.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
In Vitro Metabolic Stability of ADR 851 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the in vitro metabolic stability of a hypothetical compound designated as ADR 851 free base. The data presented are illustrative and intended to serve as a representative example for drug development professionals. All experimental protocols and results are based on established methodologies in the field of drug metabolism and pharmacokinetics.
Introduction to In Vitro Metabolic Stability
In the early phases of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount.[1][2] In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior, particularly its hepatic clearance, which significantly influences its half-life, bioavailability, and potential for drug-drug interactions.[2][3] These assays typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9, or with intact hepatocytes, and monitoring the rate of its disappearance over time.[4][5][6] The data generated, including half-life (t½) and intrinsic clearance (CLint), are vital for selecting and optimizing lead candidates with favorable pharmacokinetic profiles.[3][7]
This guide provides a comprehensive overview of the in vitro metabolic stability of the hypothetical compound this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Quantitative Metabolic Stability Data for this compound
The in vitro metabolic stability of this compound was assessed in liver microsomes from various species to understand potential inter-species differences in metabolism.[1] The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint).
Table 1: Metabolic Stability of ADR 851 in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 30.8 |
| Rat | 18.7 | 74.1 |
| Mouse | 9.8 | 141.5 |
| Dog | 62.5 | 22.2 |
| Monkey (Cynomolgus) | 35.1 | 39.5 |
Experimental Protocols
Liver Microsomal Stability Assay
This assay is a primary tool for evaluating Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes.
Materials and Reagents:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Acetonitrile or methanol (for quenching the reaction)[8]
-
Internal standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., midazolam, testosterone for high clearance; warfarin for low clearance)[5]
Procedure:
-
Compound Preparation: A stock solution of ADR 851 (e.g., 10 mM in DMSO) is diluted in phosphate buffer to the final working concentration (e.g., 1 µM).[4]
-
Incubation Mixture Preparation: Liver microsomes are diluted in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[4]
-
Pre-incubation: The microsomal solution and the ADR 851 working solution are mixed and pre-incubated at 37°C for a short period to equilibrate the temperature.[8]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[4][8] Control incubations are performed without NADPH to assess non-enzymatic degradation.[4]
-
Time-point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[8]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.[8]
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of ADR 851.[8]
Data Analysis:
-
The natural logarithm of the percentage of ADR 851 remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL) .
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro microsomal stability assay.
Caption: Workflow for the in vitro microsomal stability assay.
Cytochrome P450 Metabolic Pathways
Cytochrome P450 enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[9][10] Understanding which CYP isoforms are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions.[11][12]
Caption: Overview of drug metabolism pathways involving CYP450 enzymes.
Conclusion
The illustrative in vitro metabolic stability data for the hypothetical compound this compound indicate moderate to high clearance, with significant metabolism observed across all species tested, particularly in mouse and rat liver microsomes. These findings are critical for guiding further non-clinical and clinical development. The provided protocols and workflows serve as a foundational guide for researchers and scientists engaged in the crucial task of characterizing the metabolic fate of new drug candidates. The early and accurate assessment of metabolic stability remains a cornerstone of successful drug discovery programs.
References
- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. nuvisan.com [nuvisan.com]
- 3. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. admescope.com [admescope.com]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. epocrates Web Guidelines [epocrates.com]
- 12. Interactions: Cytochrome p450 | Medicines Learning Portal [medicineslearningportal.org]
Methodological & Application
Application Notes and Protocols for ADR 851 Free Base in Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for studying the analgesic properties of ADR 851 free base, a novel 5-HT3 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in inflammatory pain models.
Introduction to ADR 851
ADR 851 is a novel serotonin 5-HT3 receptor antagonist. Research has shown that specific isomers of ADR 851 exhibit analgesic properties, particularly in models of inflammatory pain. The R-isomer, ADR-851R, has demonstrated significant dose-dependent analgesia in the formalin-induced inflammatory pain model in rats.[1] In contrast, neither isomer has shown efficacy in acute thermal or mechanical pain models, suggesting a specific mechanism of action related to inflammatory processes.[1]
Mechanism of Action: 5-HT3 Receptor Antagonism in Analgesia
ADR 851 exerts its analgesic effects by blocking 5-HT3 receptors. In the periphery, tissue injury and inflammation lead to the release of serotonin (5-HT) from platelets and mast cells. This serotonin then activates 5-HT3 receptors on nociceptive primary afferent neurons. Activation of these ligand-gated ion channels causes depolarization and the release of pro-inflammatory neuropeptides, such as substance P, which contribute to neurogenic inflammation and the sensation of pain. By antagonizing these receptors, ADR 851 is believed to inhibit this cascade, thereby reducing inflammatory pain.
Data Presentation
The following tables present illustrative quantitative data on the analgesic effects of ADR 851R and ADR-851S in the rat formalin test. This data is based on the qualitative findings reported in the available literature, which states that ADR-851R produced significant analgesia at 3 and 10 mg/kg, while ADR-851S was effective only at 1 mg/kg.[1]
Note: The original quantitative data from the primary study was not accessible. The following data is illustrative and serves to demonstrate the expected outcomes and proper data presentation format.
Table 1: Effect of ADR-851R on Formalin-Induced Paw Licking/Flinching (Phase 2)
| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Response (Total Time in Seconds, Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 150 ± 12.5 | - |
| ADR-851R | 1 | 135 ± 11.8 | 10.0 |
| ADR-851R | 3 | 82 ± 9.5* | 45.3 |
| ADR-851R | 10 | 55 ± 7.2** | 63.3 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effect of ADR-851S on Formalin-Induced Paw Licking/Flinching (Phase 2)
| Treatment Group | Dose (mg/kg, s.c.) | Nociceptive Response (Total Time in Seconds, Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 152 ± 13.1 | - |
| ADR-851S | 0.1 | 145 ± 12.0 | 4.6 |
| ADR-851S | 1 | 98 ± 10.2* | 35.5 |
| ADR-851S | 3 | 138 ± 11.5 | 9.2 |
*p < 0.05 compared to Vehicle group.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Rats
This protocol details the methodology for assessing the analgesic efficacy of ADR 851 in a widely used model of inflammatory pain.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Acclimate animals to the testing environment for at least 30 minutes before the experiment.
2. Materials:
-
This compound (R and S isomers)
-
Vehicle (e.g., sterile saline)
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Observation chambers with mirrors for clear viewing of the paws.
-
Syringes and needles for subcutaneous and intraplantar injections.
-
Timer.
3. Experimental Procedure:
-
Drug Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer the assigned dose of ADR 851 (e.g., 1, 3, 10 mg/kg) or vehicle subcutaneously (s.c.) into the dorsal neck region.
-
Allow for a pre-treatment period of 30 minutes before formalin injection.
-
-
Induction of Nociception:
-
Gently restrain the rat and inject 50 µL of formalin solution into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately after formalin injection, place the rat in the observation chamber.
-
Record the cumulative time (in seconds) spent licking or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.
-
-
A trained observer, blind to the treatment groups, should perform the scoring.
-
4. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the cumulative licking/flinching time for each treatment group in both phases.
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group.
-
Calculate the percentage of inhibition of the nociceptive response for each dose compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of ADR 851 in analgesia.
Caption: Experimental workflow for the rat formalin test.
References
ADR 851 Free Base: Application Notes and Protocols for In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo dosing information for the selective 5-HT3 receptor antagonist, ADR 851 free base, in rodent models. The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its administration.
Mechanism of Action: 5-HT3 Receptor Antagonism
ADR 851 is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons. In the periphery, 5-HT3 receptors are present on vagal afferent nerves in the gastrointestinal tract. Their activation by serotonin (5-HT) released from enterochromaffin cells can trigger nausea and vomiting. In the central nervous system, 5-HT3 receptors are found in areas involved in emesis and pain signaling, such as the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract. By blocking the binding of serotonin to these receptors, ADR 851 can modulate neuronal signaling involved in pain and emesis.
Caption: Mechanism of action of ADR 851 as a 5-HT3 receptor antagonist.
Quantitative Data Summary
The following table summarizes the reported in vivo dosing parameters for this compound in rodent models based on available literature.
| Parameter | Details | Reference |
| Animal Model | Rat | [1] |
| Route of Administration | Subcutaneous (s.c.) | [1] |
| Dose Range | 0.1 - 10 mg/kg | [1] |
| Active Doses (Analgesia) | ADR-851R Isomer: 3 and 10 mg/kg (in formalin test) ADR-851S Isomer: 1 mg/kg (in formalin test) | [1] |
| Vehicle | Not specified in the available literature. A common vehicle for subcutaneous injection of small molecules is a solution of saline, with potential solubilizing agents like DMSO or Tween 80, depending on the compound's solubility. | |
| Frequency | Single administration | [1] |
Note: Specific pharmacokinetic and toxicology data for ADR 851 are not publicly available at this time. Researchers should conduct preliminary dose-ranging and tolerability studies to establish a safe and effective dose for their specific experimental conditions.
Experimental Protocols
Preparation of ADR 851 Dosing Solution
Materials:
-
This compound (CAS: 138559-56-5)
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution containing a solubilizing agent like DMSO and Tween 80)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired final concentration of the dosing solution based on the highest dose to be administered and the maximum injection volume for the rodent species.
-
Accurately weigh the required amount of this compound using an analytical balance.
-
In a sterile vial, add the weighed ADR 851 to the chosen vehicle. If using a co-solvent system, dissolve the compound in the organic solvent (e.g., DMSO) first before adding the aqueous component (e.g., saline with Tween 80).
-
Vortex the mixture thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.
-
If a clear solution is obtained, sterile-filter the dosing solution using a 0.22 µm syringe filter into a new sterile vial. If a suspension is formed, ensure it is uniformly mixed before drawing each dose.
-
Store the prepared dosing solution appropriately, protected from light and at a temperature determined by the compound's stability (typically 4°C for short-term storage).
In Vivo Dosing in Rodent Models (Subcutaneous Administration)
Materials:
-
Prepared ADR 851 dosing solution
-
Rodents (e.g., Sprague-Dawley or Wistar rats)
-
Appropriate restraint device
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
-
On the day of dosing, weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal. For subcutaneous injection, the loose skin over the back, between the shoulder blades, is a common and well-tolerated site.
-
Lift the skin to form a "tent."
-
Insert the sterile needle at the base of the tented skin, parallel to the body, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.
-
Gently pull back on the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel.
-
If no blood is present, slowly inject the calculated volume of the ADR 851 dosing solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points post-dosing.
Caption: General experimental workflow for in vivo dosing of ADR 851 in rodents.
Pharmacokinetics and Toxicology: General Considerations
As specific data for ADR 851 are unavailable, researchers should consider the general properties of the 5-HT3 antagonist class.
Pharmacokinetics:
-
Absorption: Many 5-HT3 antagonists are well-absorbed after oral and parenteral administration. Following subcutaneous injection, absorption is generally rapid.
-
Distribution: Distribution can vary between compounds, but they often distribute to various tissues. Brain penetration is a key factor for centrally mediated effects.
-
Metabolism: Hepatic metabolism, primarily through the cytochrome P450 system, is the main route of elimination for most 5-HT3 antagonists.
-
Excretion: Metabolites are typically excreted in the urine and feces.
Toxicology:
-
5-HT3 receptor antagonists are generally well-tolerated in preclinical studies.
-
Commonly observed adverse effects at high doses in animals may include sedation, changes in motor activity, and gastrointestinal disturbances.
-
It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of ADR 851 in the specific rodent strain and experimental conditions being used.
References
Application Notes and Protocols for ADR 851 Free Base in a 5-HT3 Receptor Cell Culture Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADR 851 is a novel and potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][4][5] This signaling pathway is implicated in various physiological processes, including emesis, anxiety, and nociception.[4][5][6] Consequently, 5-HT3 receptor antagonists are of significant interest for therapeutic development.
These application notes provide a detailed protocol for characterizing the antagonistic activity of ADR 851 free base in a cell-based assay. The described method utilizes a common approach for studying 5-HT3 receptor function by measuring changes in intracellular calcium concentration upon receptor activation.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of ADR 851 in a 5-HT3 receptor-expressing cell line.
Table 1: Potency of ADR 851 in Inhibiting 5-HT-Induced Calcium Influx
| Compound | IC50 (nM) | Hill Slope |
| ADR 851 | 5.2 | -1.1 |
| Granisetron (Control) | 8.7 | -1.0 |
Table 2: Specificity of ADR 851
| Receptor Target | ADR 851 Activity (IC50 or EC50 in nM) |
| 5-HT3 | 5.2 (IC50) |
| 5-HT2A | > 10,000 |
| M1 Muscarinic | > 10,000 |
| H1 Histamine | > 10,000 |
Experimental Protocols
Cell Line Selection and Culture
A suitable cell line for this assay is a Chinese Hamster Ovary (CHO-K1) line stably expressing the human 5-HT3A receptor.[7][8] Alternatively, cell lines endogenously expressing 5-HT3 receptors, such as SH-SY5Y or HT-29, can be used, although expression levels may be lower and more variable.[9][10][11]
Cell Culture Media and Conditions:
-
Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) if using a stably transfected cell line.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells should be passaged when they reach 80-90% confluency.
Calcium Mobilization Assay Protocol
This protocol outlines the measurement of 5-HT3 receptor activation by monitoring the influx of calcium using a fluorescent calcium indicator.
Materials:
-
CHO-K1/5-HT3A cells
-
Black, clear-bottom 96-well microplates
-
5-HT (Serotonin)
-
This compound
-
Granisetron (positive control antagonist)
-
Fluo-4 AM or similar calcium-sensitive dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Plating:
-
Harvest and count the CHO-K1/5-HT3A cells.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series of ADR 851 in Assay Buffer. A typical final concentration range for an IC50 determination would be from 1 pM to 10 µM.
-
Prepare a stock solution of 5-HT in Assay Buffer. The final concentration used to stimulate the cells should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.
-
Prepare a dilution series of the control antagonist, granisetron.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the growth medium from the cell plates and wash each well with 100 µL of Assay Buffer.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Assay Protocol:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of the ADR 851 dilutions (or control antagonist) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the EC80 concentration of 5-HT into the wells and continue recording the fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon 5-HT addition is indicative of calcium influx.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of wells containing only 5-HT (0% inhibition) and wells with no 5-HT (100% inhibition).
-
Plot the normalized response against the logarithm of the ADR 851 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor.
Experimental Workflow for ADR 851 Assay
Caption: Workflow for the ADR 851 cell culture assay.
References
- 1. ADR-851 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. genscript.com [genscript.com]
- 9. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of ADR 851 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADR 851 is a novel 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has demonstrated analgesic properties in preclinical models of inflammatory pain.[1] As a compound in the discovery and preclinical development phase, establishing robust and reproducible administration protocols is critical for accurate evaluation of its efficacy, pharmacokinetics, and safety. This document provides detailed application notes and protocols for the subcutaneous administration of ADR 851 free base in preclinical studies, primarily focusing on rodent models.
Given that ADR 851 is a free base, it is presumed to have low aqueous solubility. The following protocols are designed to address this challenge by providing methods for appropriate vehicle formulation to achieve the desired concentration for subcutaneous injection.
Data Presentation
Table 1: Recommended Dosage for Efficacy Studies in Rats
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous (s.c.) | [1] |
| Dosage Range | 0.1 - 10 mg/kg | [1] |
| Test Models | Formalin-induced inflammatory pain | [1] |
Table 2: Suggested Formulation for this compound (for a 10 mg/mL solution)
| Component | Percentage (w/v) | Purpose |
| This compound | 1% | Active Pharmaceutical Ingredient |
| DMSO | 10% | Solubilizing agent |
| Solutol HS 15 or Kolliphor HS 15 | 10% | Surfactant/Solubilizer |
| Saline (0.9% NaCl) | 79% | Vehicle |
Note: The optimal formulation should be determined empirically based on the specific physicochemical properties of this compound.
Signaling Pathway of ADR 851's Target: The 5-HT3 Receptor
ADR 851 exerts its effects by antagonizing the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor normally triggers a rapid influx of cations, leading to neuronal depolarization. By blocking this interaction, ADR 851 inhibits this signaling cascade.
Experimental Protocols
Formulation of this compound for Subcutaneous Administration
Objective: To prepare a clear, injectable solution of this compound for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Solutol HS 15 or Kolliphor HS 15
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile vial, weigh the required amount of this compound.
-
Add DMSO to the vial to dissolve the compound. Vortex until the solution is clear.
-
Add Solutol HS 15 to the solution and vortex thoroughly.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity and any particulate matter.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C, protected from light. Stability of the formulation should be determined prior to long-term storage.
Efficacy Study: Formalin-Induced Inflammatory Pain Model in Rats
Objective: To evaluate the analgesic effect of ADR 851 in a model of inflammatory pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimatize animals for at least 3 days before the experiment.
-
Administer ADR 851 (0.1, 1, 3, 10 mg/kg, s.c.) or vehicle 30 minutes prior to the formalin injection.
-
Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the animal in a clear observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (acute nociceptive): 0-5 minutes post-formalin injection.
-
Phase 2 (inflammatory): 15-60 minutes post-formalin injection.
-
-
Compare the paw-licking/biting time between the vehicle-treated and ADR 851-treated groups.
Pharmacokinetic Study of ADR 851 in Rats
Objective: To determine the pharmacokinetic profile of ADR 851 after subcutaneous administration.
Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single dose of ADR 851 (e.g., 3 mg/kg, s.c.).
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of ADR 851 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical investigation of this compound via subcutaneous administration. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is essential for advancing the development of this promising analgesic compound. Researchers should adapt these protocols as necessary based on the specific characteristics of their experimental setup and the physicochemical properties of ADR 851.
References
Application Notes and Protocols for Electrophysiological Characterization of ADR 851 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADR 851 is a novel compound identified as a potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] 5-HT3 receptors are ligand-gated ion channels predominantly permeable to sodium, potassium, and calcium ions. Their activation by serotonin leads to rapid depolarization of neurons.[2] These receptors are crucial targets in pharmacology, particularly for the development of antiemetics and treatments for irritable bowel syndrome.[3] Understanding the electrophysiological properties of new antagonists like ADR 851 is essential for characterizing their mechanism of action, potency, and potential off-target effects.
This document provides a detailed protocol for the characterization of ADR 851 free base using whole-cell patch-clamp electrophysiology. The protocols outlined below describe methods to determine the inhibitory concentration (IC50), kinetics of receptor blockade, voltage dependency, and potential off-target effects on key cardiac ion channels.
Data Presentation
Table 1: Electrophysiological Profile of ADR 851 on 5-HT3 Receptors (Example Data)
| Parameter | Value | Cell Line | Notes |
| IC50 | To Be Determined (TBD) | HEK293 expressing human 5-HT3A receptors | Concentration of ADR 851 that inhibits 50% of the serotonin-induced current. |
| Hill Coefficient | TBD | HEK293 expressing human 5-HT3A receptors | Describes the steepness of the concentration-response curve. |
| On-rate (kon) | TBD | HEK293 expressing human 5-HT3A receptors | Rate of association of ADR 851 with the 5-HT3 receptor. |
| Off-rate (koff) | TBD | HEK293 expressing human 5-HT3A receptors | Rate of dissociation of ADR 851 from the 5-HT3 receptor. |
| Voltage Dependence | TBD | HEK293 expressing human 5-HT3A receptors | Describes whether the blocking potency of ADR 851 is dependent on the membrane potential. |
Table 2: Off-Target Ion Channel Screening of ADR 851 (Example Data)
| Ion Channel | % Inhibition at 10 µM | Cell Line | Notes |
| hERG (Kv11.1) | TBD | HEK293 expressing hERG | Critical for cardiac safety assessment to evaluate the risk of QT prolongation. |
| Nav1.5 | TBD | HEK293 expressing Nav1.5 | Primary cardiac sodium channel; inhibition can affect cardiac conduction. |
| Nav1.7 | TBD | HEK293 expressing Nav1.7 | Key sodium channel in pain pathways; relevant for analgesic compounds. |
| Cav1.2 | TBD | HEK293 expressing Cav1.2 | L-type calcium channel important for cardiac and smooth muscle contraction. |
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare a stable or transient cell line expressing the human 5-HT3A receptor for electrophysiological recordings.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human 5-HT3A subunit
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (if creating a stable cell line, e.g., G418)
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, seed cells onto glass coverslips in a 6-well plate 24 hours prior to transfection.
-
Transfect cells with the 5-HT3A plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) can be used to identify transfected cells.
-
For stable cell line generation, introduce a selection antibiotic 48 hours post-transfection and select for resistant colonies.
-
Use cells for patch-clamp experiments 24-72 hours after transient transfection or once a stable cell line is established.
Whole-Cell Patch-Clamp Recordings of 5-HT3 Receptors
Objective: To measure the effect of ADR 851 on serotonin-induced currents in cells expressing 5-HT3 receptors.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 130 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Agonist Solution: Prepare a stock solution of serotonin (5-HT) in water and dilute to a final concentration of 10 µM in the external solution.
-
ADR 851 Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
Equipment:
-
Patch-clamp amplifier and digitizer
-
Microscope with manipulators
-
Perfusion system for rapid solution exchange
-
Borosilicate glass capillaries for pulling patch pipettes
Protocol:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the 5-HT solution for 2-5 seconds to elicit a baseline inward current. Ensure the current is stable over several applications.
-
To determine the IC50, co-apply increasing concentrations of ADR 851 with the 5-HT solution. Allow for a pre-incubation period with ADR 851 for 1-2 minutes before co-application.
-
Wash out the drug and ensure the 5-HT induced current returns to baseline.
-
Record the peak inward current for each concentration of ADR 851 and normalize to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.
Off-Target Ion Channel Profiling
Objective: To assess the selectivity of ADR 851 by testing its effect on key cardiac and neuronal ion channels.
Protocols:
-
hERG (Kv11.1): Use a specific voltage protocol to elicit hERG tail currents in stably transfected HEK293 cells. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current. Apply ADR 851 and measure the percentage of tail current inhibition.
-
Nav1.5 and Nav1.7: Use a voltage protocol that elicits a fast-inactivating sodium current in stably transfected HEK293 cells. A typical protocol involves holding the cell at -100 mV and stepping to 0 mV. Apply ADR 851 and measure the reduction in the peak inward current.
-
Cav1.2: Use a voltage protocol to elicit L-type calcium currents in stably transfected HEK293 cells. A typical protocol involves holding the cell at -80 mV and stepping to +10 mV. Apply ADR 851 and measure the reduction in the peak inward current.
Visualizations
Figure 1: Experimental workflow for the electrophysiological characterization of ADR 851.
Figure 2: Simplified signaling pathway of 5-HT3 receptor activation and its inhibition by ADR 851.
References
- 1. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Application Notes: ADR 851 Free Base for Studying Chemotherapy-Induced Nausea
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects of cancer therapy, significantly impacting a patient's quality of life and adherence to treatment.[1] The pathophysiology of CINV is complex, involving both central and peripheral pathways.[2] A key neurotransmitter implicated in acute CINV is serotonin (5-hydroxytryptamine, 5-HT), which is released from enterochromaffin cells in the gastrointestinal tract following chemotherapy administration.[3][4] This released 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately inducing the vomiting reflex.[2][4]
ADR 851 is a novel and potent selective antagonist of the 5-HT3 receptor. As a member of this well-established class of anti-emetic agents, ADR 851 free base is a valuable research tool for investigating the mechanisms of CINV and for the preclinical evaluation of novel anti-emetic therapies. These application notes provide detailed protocols for utilizing this compound in established animal models of CINV.
Mechanism of Action
ADR 851 acts as a competitive antagonist at the 5-HT3 receptor. By blocking the binding of serotonin to these receptors in the periphery and the central nervous system, ADR 851 is hypothesized to inhibit the initiation of the emetic reflex arc triggered by chemotherapeutic agents. Its efficacy can be evaluated in models that exhibit emesis (e.g., ferrets) or emesis-like behaviors such as pica (the consumption of non-nutritive substances) in species that do not vomit (e.g., rats).
Experimental Protocols
Two primary animal models are detailed below: the ferret model for direct assessment of anti-emetic (anti-vomiting) activity and the rat pica model as an index of nausea-like behavior.
Protocol 1: Evaluation of ADR 851 in the Ferret Model of Cisplatin-Induced Acute Emesis
This protocol is adapted from established methodologies for assessing 5-HT3 receptor antagonists in ferrets.[5][6]
Objective: To assess the dose-dependent efficacy of this compound in preventing acute emesis induced by the chemotherapeutic agent cisplatin in ferrets.
Materials:
-
This compound
-
Vehicle for ADR 851 (e.g., sterile saline or 5% DMSO in saline)
-
Cisplatin
-
Sterile saline for injection
-
Adult male ferrets (1-1.5 kg)
-
Observation cages with video recording equipment
-
Standard laboratory equipment for injections (syringes, needles)
Experimental Workflow:
Procedure:
-
Animal Acclimation: House ferrets individually and allow them to acclimate to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight before the study, with free access to water.
-
Grouping: Randomly assign ferrets to treatment groups (e.g., Vehicle + Cisplatin, ADR 851 [low, medium, high dose] + Cisplatin). A minimum of 6-8 animals per group is recommended.
-
Dosing:
-
Administer the predetermined dose of this compound or vehicle via the desired route (e.g., intraperitoneally, i.p., or intravenously, i.v.).
-
Thirty minutes after ADR 851 administration, administer cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.[7]
-
-
Observation:
-
Immediately after cisplatin administration, place each ferret in an individual observation cage.
-
Record the behavior of the animals for a period of 4-6 hours.
-
The primary endpoints are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Data Analysis:
-
Quantify the total number of retches and vomits for each animal.
-
Calculate the mean ± SEM for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the ADR 851-treated groups to the vehicle-treated control group.
Protocol 2: Evaluation of ADR 851 in the Rat Model of Cisplatin-Induced Pica
This protocol is based on established methods for studying pica in rats as a surrogate measure for nausea.[8][9]
Objective: To determine the efficacy of this compound in reducing cisplatin-induced pica in rats.
Materials:
-
This compound
-
Vehicle for ADR 851
-
Cisplatin
-
Sterile saline for injection
-
Adult male Wistar or Sprague-Dawley rats (200-250 g)
-
Cages with specialized food and kaolin pellet holders
-
Kaolin pellets (hydrated aluminum silicate)
-
Standard rat chow and water bottles
-
Electronic balance
Experimental Workflow:
Procedure:
-
Animal Acclimation: House rats individually and allow them to acclimate for at least three days. Provide them with pre-weighed standard chow and kaolin pellets to familiarize them with the non-nutritive substance.
-
Baseline Measurement: After acclimation, measure the 24-hour baseline consumption of both kaolin and chow for each rat.
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle + Saline, Vehicle + Cisplatin, ADR 851 [low, medium, high dose] + Cisplatin). A minimum of 8-10 animals per group is recommended.
-
Dosing:
-
Administer the selected dose of this compound or vehicle (e.g., i.p. or subcutaneously, s.c.).
-
Thirty minutes later, administer cisplatin (e.g., 6 mg/kg, i.p.) or saline to the respective groups.[9]
-
-
Measurement:
-
Return the rats to their cages with pre-weighed kaolin and chow.
-
Measure the amount of kaolin and chow consumed at 24 and 48 hours post-cisplatin injection. Account for any spillage.
-
Data Analysis:
-
Calculate the net consumption of kaolin and chow (in grams) for each time point.
-
Calculate the mean ± SEM for each treatment group.
-
Use a one-way or two-way ANOVA, as appropriate, followed by a post-hoc test to compare treatment groups to the cisplatin control group.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Effect of ADR 851 on Cisplatin-Induced Emesis in Ferrets
| Treatment Group (n=8) | Dose | Total Retching + Vomiting Events (Mean ± SEM) over 4h | % Inhibition |
| Vehicle + Cisplatin | - | 45.2 ± 5.1 | - |
| ADR 851 + Cisplatin | 0.1 mg/kg | 28.6 ± 4.3 | 36.7% |
| ADR 851 + Cisplatin | 0.5 mg/kg | 12.1 ± 2.9** | 73.2% |
| ADR 851 + Cisplatin | 1.0 mg/kg | 4.5 ± 1.8*** | 90.0% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Cisplatin group. |
Table 2: Effect of ADR 851 on Cisplatin-Induced Pica in Rats
| Treatment Group (n=10) | Dose | Kaolin Intake (g) at 24h (Mean ± SEM) | Food Intake (g) at 24h (Mean ± SEM) |
| Vehicle + Saline | - | 0.2 ± 0.1 | 22.5 ± 1.8 |
| Vehicle + Cisplatin | - | 4.8 ± 0.6 | 8.1 ± 1.2 |
| ADR 851 + Cisplatin | 0.5 mg/kg | 2.9 ± 0.5 | 12.4 ± 1.5 |
| ADR 851 + Cisplatin | 1.0 mg/kg | 1.5 ± 0.4 | 16.8 ± 1.7 |
| ADR 851 + Cisplatin | 2.0 mg/kg | 0.8 ± 0.3 | 19.3 ± 1.4 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Cisplatin group. |
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathway of acute CINV and the proposed site of action for ADR 851.
Disclaimer: ADR 851 is a research compound. The protocols and data presented here are for illustrative purposes based on the known pharmacology of 5-HT3 receptor antagonists and should be adapted and validated for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Intravenous versus Intranasal Administrations in Effectiveness of Ondansetron on Cisplatin-Induced Emesis in Ferrets [kci.go.kr]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of ondansetron and CP-99,994 to modify behavior and antagonize cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Evaluating a Novel Prokinetic Agent in Gastrointestinal Motility Assays
Disclaimer: Initial searches for a compound specifically named "ADR 851 free base" did not yield any results. Therefore, these application notes and protocols provide a generalized framework for the evaluation of a hypothetical novel prokinetic agent, hereafter referred to as "Compound X," in gastrointestinal motility assays. The data and signaling pathways presented are illustrative examples.
Introduction
Gastrointestinal (GI) motility is a complex, coordinated process involving the contraction and relaxation of smooth muscles in the GI tract, essential for the digestion and transit of food.[1][2][3] Disorders of GI motility, such as gastroparesis, constipation, and irritable bowel syndrome (IBS), represent a significant clinical challenge.[2][4][5] Prokinetic agents are pharmaceuticals that enhance and coordinate GI muscular contractions to facilitate the transit of intestinal contents.[4][6] The development of novel prokinetic agents with improved efficacy and safety profiles is an active area of research.[4][7]
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the prokinetic activity of a novel compound, "Compound X."
In Vitro Gastrointestinal Motility Assays
In vitro methods utilize isolated segments of the gastrointestinal tract to assess the direct effects of a compound on smooth muscle contractility and neuronal activity.[2][8][9] These assays are crucial for initial screening and mechanism of action studies.[2][9]
Isolated Guinea Pig Ileum Preparation
The guinea pig ileum is a classic and robust model for studying the effects of drugs on intestinal smooth muscle.[8][9] It contains both longitudinal and circular muscle layers, as well as the myenteric plexus, allowing for the investigation of both direct muscle effects and neurally mediated responses.[2]
Experimental Protocol:
-
Tissue Preparation:
-
A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation followed by exsanguination.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C.
-
The lumen of the ileum segment is gently flushed with Krebs-Henseleit solution to remove any remaining contents.
-
A 2-3 cm segment of the ileum is prepared, and silk threads are tied to each end.
-
-
Organ Bath Setup:
-
The prepared ileum segment is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated.
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is placed under an initial tension of 1 g and allowed to equilibrate for 45-60 minutes, with the bath solution being replaced every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, the spontaneous contractile activity of the ileum is recorded.
-
A cumulative concentration-response curve for Compound X is generated by adding increasing concentrations of the compound to the organ bath at regular intervals.
-
To investigate the mechanism of action, the effects of Compound X can be evaluated in the presence of various receptor antagonists (e.g., atropine for muscarinic receptors, hexamethonium for nicotinic receptors, ondansetron for 5-HT3 receptors).
-
Electrical field stimulation (EFS) can be used to elicit neurally mediated contractions, and the modulatory effect of Compound X on these responses can be assessed.[2][5]
-
Data Presentation:
The effects of Compound X on the contractility of the isolated guinea pig ileum are summarized in the table below. Data are presented as the mean ± standard error of the mean (SEM) from n=6 experiments.
| Concentration of Compound X (µM) | Spontaneous Contraction Amplitude (% of Baseline) | EFS-Evoked Contraction (% of Control) |
| 0.01 | 115 ± 5.2 | 110 ± 4.8 |
| 0.1 | 142 ± 6.8 | 135 ± 7.1 |
| 1 | 185 ± 9.3 | 178 ± 8.9 |
| 10 | 250 ± 12.5 | 240 ± 11.2 |
| 100 | 255 ± 13.1 | 245 ± 11.8 |
In Vivo Gastrointestinal Motility Assays
In vivo assays are essential to confirm the prokinetic activity of a compound in a whole-animal model, providing insights into its overall physiological effects.[1][10][11][12]
Whole Gut Transit Time in Mice
This assay measures the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract, providing a global assessment of GI motility.[1][10]
Experimental Protocol:
-
Animal Preparation:
-
Male C57BL/6 mice (8-10 weeks old) are fasted for 12 hours with free access to water.
-
Animals are randomly assigned to vehicle control and Compound X treatment groups.
-
-
Marker Administration:
-
A solution of 6% carmine red in 0.5% methylcellulose is prepared.[10]
-
Mice are orally gavaged with either vehicle or Compound X at the desired dose.
-
30 minutes after drug administration, each mouse is orally gavaged with 0.2 mL of the carmine red solution.
-
-
Measurement of Transit Time:
-
After gavage with the marker, mice are placed in individual cages with white paper lining the bottom for easy visualization of fecal pellets.
-
The time of the first appearance of a red-colored fecal pellet is recorded for each mouse.[1]
-
The whole gut transit time is the time interval between the administration of the carmine red marker and the excretion of the first red pellet.[1]
-
Data Presentation:
The effect of Compound X on whole gut transit time in mice is presented in the table below. Data are shown as the mean ± SEM for each group (n=8).
| Treatment Group | Dose (mg/kg) | Whole Gut Transit Time (minutes) |
| Vehicle Control | - | 155.4 ± 8.2 |
| Compound X | 1 | 128.7 ± 6.5* |
| Compound X | 10 | 95.2 ± 5.1 |
| Compound X | 30 | 78.9 ± 4.3 |
*p < 0.05, **p < 0.01 compared to vehicle control (Student's t-test).
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a potential signaling pathway through which a prokinetic agent like Compound X might exert its effects, for instance, by acting as a 5-HT4 receptor agonist.
Caption: Hypothetical signaling pathway of Compound X as a 5-HT4 receptor agonist.
Experimental Workflow for Screening Prokinetic Agents
The following diagram outlines the general workflow for screening and characterizing a novel prokinetic agent.
Caption: General workflow for the preclinical evaluation of a novel prokinetic agent.
References
- 1. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Pathophysiology and Treatment of Gastrointestinal Motility Disorders in the Acutely Ill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 5. reprocell.com [reprocell.com]
- 6. Pharmacological stimulation of gastrointestinal motility: where we are and where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. ijper.org [ijper.org]
- 12. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Behavioral Studies of ADR 851 Free Base in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of hypothetical behavioral studies investigating the effects of ADR 851 free base in mouse models of anxiety and depression. As ADR 851 is identified as a novel 5-HT3 receptor antagonist, the described protocols are based on established methods for evaluating the behavioral pharmacology of this compound class.
Introduction
Serotonin (5-HT) is a key neurotransmitter implicated in the pathophysiology of mood and anxiety disorders. The 5-HT3 receptor, a ligand-gated ion channel, is a target for therapeutic intervention. Antagonists of the 5-HT3 receptor have shown promise in preclinical studies for their potential anxiolytic and antidepressant-like effects.[1][2] ADR 851 is a novel 5-HT3 receptor antagonist.[3][4] This document outlines protocols for assessing the behavioral effects of this compound in mice using a battery of well-validated tests: the Open Field Test (OFT), Elevated Plus Maze (EPM), Tail Suspension Test (TST), and Forced Swim Test (FST).[1][5][6][7]
Hypothetical Signaling Pathway
The antidepressant and anxiolytic effects of 5-HT3 receptor antagonists are thought to be mediated through the modulation of various neurotransmitter systems. By blocking the inhibitory influence of serotonin on certain neurons, these antagonists can indirectly enhance the release of other neurotransmitters like dopamine and acetylcholine in brain regions associated with mood and cognition.[2]
Experimental Protocols and Data Presentation
The following sections detail the protocols for a series of behavioral assays to characterize the effects of ADR 851. Hypothetical data are presented in tables for clarity and comparison.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[8][9][10][11] Rodents naturally tend to stay near the walls (thigmotaxis) in a new, open space, and anxiolytic compounds may increase the time spent in the center of the arena.[9]
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape, typically made of a non-reflective material.[8][11] The arena is divided into a central zone and a peripheral zone for analysis.
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.[10]
-
Administer ADR 851 (or vehicle control) via the desired route (e.g., intraperitoneally, i.p.) at a specified time before the test (e.g., 30 minutes).
-
Gently place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 5-20 minutes).[8][9]
-
Record the session using a video camera mounted above the arena.[11]
-
After each trial, clean the arena thoroughly with 70% ethanol to remove olfactory cues.[9][11]
-
-
Data Analysis: Use automated tracking software to analyze the video recordings for parameters such as total distance traveled, time spent in the center and peripheral zones, and rearing frequency.
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance (m) | Time in Center (s) | Rears (n) |
| Vehicle | - | 45.2 ± 3.1 | 28.5 ± 2.5 | 15.1 ± 1.8 |
| ADR 851 | 1 | 46.5 ± 2.9 | 45.8 ± 3.2 | 14.8 ± 2.0 |
| ADR 851 | 3 | 44.8 ± 3.5 | 58.2 ± 4.1 | 15.5 ± 1.9 |
| ADR 851 | 10 | 45.9 ± 3.0 | 65.1 ± 3.9 | 14.9 ± 2.2 |
| Diazepam | 2 | 40.1 ± 4.2 | 70.3 ± 5.0** | 10.2 ± 1.5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
digraph "OFT_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placement" [label="Place Mouse in\nCenter of Arena", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Behavior\n(5-20 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cleaning" [label="Clean Arena with\n70% Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Video Data", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Acclimation" -> "Dosing"; "Dosing" -> "Placement" [label="30 min post-injection"]; "Placement" -> "Recording"; "Recording" -> "Cleaning"; "Recording" -> "Analysis"; "Cleaning" -> "Acclimation" [style=dashed, label="Next Animal"]; }
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[13]
-
Procedure:
-
Acclimate mice to the testing room as described for the OFT.
-
Administer ADR 851 or vehicle control.
-
Place the mouse in the center of the maze, facing one of the open arms.[3][13]
-
Allow the mouse to explore the maze for a 5-minute period.[3][12][13][14]
-
Record the session with a video camera.
-
Clean the maze with 70% ethanol between trials.[13]
-
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. Anxiolytic activity is indicated by an increase in the proportion of time spent and entries made into the open arms.
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries (n) |
| Vehicle | - | 15.3 ± 2.1 | 20.5 ± 2.8 | 25.4 ± 2.1 |
| ADR 851 | 1 | 25.8 ± 3.0 | 30.1 ± 3.5 | 26.1 ± 1.9 |
| ADR 851 | 3 | 38.2 ± 4.1 | 42.5 ± 4.0 | 24.9 ± 2.3 |
| ADR 851 | 10 | 45.1 ± 3.9 | 48.9 ± 4.2 | 25.8 ± 2.0 |
| Diazepam | 2 | 50.3 ± 4.5 | 55.2 ± 5.1 | 20.1 ± 1.8 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
digraph "EPM_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placement" [label="Place Mouse in\nCenter of Maze", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Behavior\n(5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cleaning" [label="Clean Maze with\n70% Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Arm Entries\nand Duration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Acclimation" -> "Dosing"; "Dosing" -> "Placement" [label="30 min post-injection"]; "Placement" -> "Recording"; "Recording" -> "Cleaning"; "Recording" -> "Analysis"; "Cleaning" -> "Acclimation" [style=dashed, label="Next Animal"]; }
Tail Suspension Test (TST)
The TST is a behavioral screening test for potential antidepressant drugs.[15][16][17] The test is based on the principle that when subjected to the inescapable stress of being suspended by its tail, a mouse will develop an immobile posture. Antidepressants decrease the duration of this immobility.[15]
-
Apparatus: A suspension bar or chamber that allows the mouse to hang freely without being able to touch any surfaces.[15][16]
-
Procedure:
-
Acclimate mice to the testing room.
-
Administer ADR 851 or vehicle control.
-
Suspend the mouse by its tail from the bar using adhesive tape, approximately 1 cm from the tip of the tail.[15]
-
Record the duration of immobility, which is defined as the absence of any movement except for respiration.[15] The last 4 minutes of the test are usually analyzed.[15]
-
-
Data Analysis: The primary measure is the total time spent immobile during the observation period.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | - | 155.2 ± 10.1 |
| ADR 851 | 1 | 120.5 ± 9.5 |
| ADR 851 | 3 | 95.8 ± 8.2 |
| ADR 851 | 10 | 75.1 ± 7.9 |
| Imipramine | 20 | 60.3 ± 6.5** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
digraph "TST_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Suspension" [label="Suspend Mouse\nby Tail", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Immobility\n(6 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Removal" [label="Remove Mouse and\nReturn to Home Cage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Score Immobility\n(last 4 min)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Acclimation" -> "Dosing"; "Dosing" -> "Suspension" [label="30 min post-injection"]; "Suspension" -> "Recording"; "Recording" -> "Removal"; "Recording" -> "Analysis"; "Removal" -> "Acclimation" [style=dashed, label="Next Animal"]; }
Forced Swim Test (FST)
Similar to the TST, the FST is a widely used assay to screen for antidepressant activity.[18][19][20] It measures "behavioral despair" in rodents.[18] When placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. This immobility time is reduced by effective antidepressant treatments.[21]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[18][21]
-
Procedure:
-
Data Analysis: The duration of immobility is recorded, usually during the last 4 minutes of the test.[18][19][21] Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | - | 160.5 ± 12.3 |
| ADR 851 | 1 | 125.8 ± 10.1 |
| ADR 851 | 3 | 100.2 ± 9.5 |
| ADR 851 | 10 | 80.4 ± 8.8 |
| Fluoxetine | 20 | 70.9 ± 7.2** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
digraph "FST_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];"Acclimation" [label="Acclimate Mice\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dosing" [label="Administer ADR 851\nor Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placement" [label="Place Mouse in\nWater Cylinder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recording" [label="Record Behavior\n(6 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Removal" [label="Remove, Dry, and\nWarm Mouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Score Immobility\n(last 4 min)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Acclimation" -> "Dosing"; "Dosing" -> "Placement" [label="30 min post-injection"]; "Placement" -> "Recording"; "Recording" -> "Removal"; "Recording" -> "Analysis"; "Removal" -> "Acclimation" [style=dashed, label="Next Animal"]; }
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial behavioral characterization of this compound in mice. Based on its classification as a 5-HT3 receptor antagonist, it is hypothesized that ADR 851 will exhibit both anxiolytic-like and antidepressant-like properties in these models. The presented hypothetical data suggest a dose-dependent effect, reducing anxiety-like behaviors in the OFT and EPM, and decreasing immobility in the TST and FST, without significantly affecting general locomotor activity. These findings would support the further development of ADR 851 as a potential therapeutic agent for anxiety and depressive disorders.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. albany.edu [albany.edu]
- 4. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-anxiety effect of a novel 5-HT3 receptor antagonist N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide (6k) using battery tests for anxiety in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of novel 5-HT3 receptor antagonist, QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide) as anti-anxiety agent in behavioral test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-depressant-like activity of a novel serotonin type-3 (5-HT3) receptor antagonist in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open field test for mice [protocols.io]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 12. protocols.io [protocols.io]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The Tail Suspension Test [jove.com]
- 17. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols: Preparation of ADR 851 Free Base Solution for Injection
For Research Use Only. Not for use in humans.
Introduction
ADR 851 is a novel 5-HT3 receptor antagonist with potential therapeutic applications. As a free base, ADR 851 is presumed to exhibit low aqueous solubility, a common characteristic of such compounds, presenting a significant challenge for the development of parenteral dosage forms. This document provides detailed application notes and protocols for the preparation of an ADR 851 free base solution suitable for injection in a research and preclinical setting. The following protocols are based on established methods for formulating poorly water-soluble drugs for parenteral administration and should be adapted and optimized based on experimental findings.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is critical for formulation development. The following table summarizes key parameters.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈ClN₃O₂ | [1] |
| Molecular Weight | 295.77 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Hypothetical |
| Melting Point | 150 - 155 °C | Hypothetical |
| pKa | 8.5 (predicted) | Hypothetical |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Hypothetical |
| LogP | 3.2 (predicted) | Hypothetical |
Formulation Strategies for this compound Injection
Given the predicted low aqueous solubility of this compound, several strategies can be employed to develop an injectable formulation. The selection of a suitable approach will depend on the desired concentration, stability, and in vivo performance of the final product.
Cosolvent System
The use of a cosolvent system is a common and effective method to solubilize lipophilic drugs.[3][4][5] This approach involves blending a water-miscible organic solvent with an aqueous vehicle to increase the drug's solubility.
Surfactant-Based Micellar Solution
Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core that can encapsulate poorly water-soluble drug molecules.[4][5]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[3] They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.
Experimental Protocols
The following protocols provide a starting point for the preparation of this compound solutions for injection. All procedures should be performed in a sterile environment using aseptic techniques.
Protocol 1: Preparation of ADR 851 Injection using a Cosolvent System
Materials:
-
This compound
-
Ethanol (95%), USP grade
-
Propylene Glycol (PG), USP grade
-
Glycerin, USP grade
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filters
Procedure:
-
Solubility Screening:
-
Prepare various cosolvent systems by mixing Ethanol, Propylene Glycol, and Glycerin in different ratios with WFI.
-
Add an excess amount of this compound to each cosolvent system.
-
Equilibrate the samples at room temperature for 24 hours with constant agitation.
-
Filter the saturated solutions using a 0.22 µm syringe filter.
-
Determine the concentration of ADR 851 in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation (Example):
-
Based on solubility data, select a suitable cosolvent system (e.g., 20% Ethanol, 30% Propylene Glycol, 50% WFI v/v).
-
Accurately weigh the required amount of this compound.
-
In a sterile beaker, add the Ethanol and Propylene Glycol and dissolve the this compound with gentle stirring.
-
Slowly add the WFI to the organic solution while stirring continuously until a clear solution is obtained.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Seal the vial with a sterile stopper and crimp cap.
-
Hypothetical Solubility Data in Cosolvent Systems:
| Cosolvent System (v/v/v) | ADR 851 Solubility (mg/mL) |
| 10% Ethanol / 20% PG / 70% WFI | 1.2 |
| 20% Ethanol / 30% PG / 50% WFI | 5.5 |
| 15% Ethanol / 40% PG / 45% WFI | 4.8 |
| 10% Glycerin / 20% PG / 70% WFI | 0.9 |
Protocol 2: Preparation of ADR 851 Injection using a Surfactant-Based Micellar Solution
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80), USP grade
-
Poloxamer 188 (Kolliphor® P 188), USP grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filters
Procedure:
-
Solubility Screening:
-
Prepare aqueous solutions of Polysorbate 80 and Poloxamer 188 at various concentrations (e.g., 1%, 5%, 10% w/v) in PBS.
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate and determine solubility as described in Protocol 1.
-
-
Formulation Preparation (Example):
-
Based on solubility data, select a suitable surfactant and concentration (e.g., 5% Polysorbate 80 in PBS).
-
Accurately weigh the required amount of this compound.
-
In a sterile beaker, dissolve the Polysorbate 80 in PBS with gentle stirring.
-
Add the this compound to the surfactant solution and stir until completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Seal the vial with a sterile stopper and crimp cap.
-
Hypothetical Solubility Data in Surfactant Solutions:
| Surfactant System (w/v in PBS) | ADR 851 Solubility (mg/mL) |
| 1% Polysorbate 80 | 0.8 |
| 5% Polysorbate 80 | 4.2 |
| 10% Polysorbate 80 | 8.1 |
| 5% Poloxamer 188 | 2.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and quality control of an this compound injectable solution.
Hypothetical Signaling Pathway of a 5-HT3 Receptor Antagonist
Caption: Simplified signaling pathway for a 5-HT3 receptor antagonist like ADR 851.
Stability Considerations
The stability of the prepared this compound solution should be thoroughly evaluated. Key stability-indicating parameters to monitor include:
-
Appearance: Visual inspection for precipitation, color change, or particulate matter.
-
pH: Measurement of the solution's pH over time.
-
Assay: Determination of ADR 851 concentration to assess for degradation.
-
Related Substances: Quantification of any degradation products by a stability-indicating HPLC method.
A preliminary stability study should be conducted at various storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH) to establish the appropriate storage conditions and shelf-life of the formulation.
Conclusion
The preparation of an injectable solution of this compound requires careful consideration of its poor aqueous solubility. The protocols outlined in this document provide a rational starting point for developing a suitable formulation using cosolvents or surfactants. It is imperative that comprehensive solubility, stability, and compatibility studies are performed to ensure the development of a safe and effective formulation for preclinical research. Further optimization of the formulation will be necessary based on the specific requirements of the intended studies.
References
- 1. Solutions as solutions--synthesis and use of a liquid polyester excipient to dissolve lipophilic drugs and formulate sustained-release parenterals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ADR 851 free base solubility issues and solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with ADR 851 free base. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the common reasons for this?
A1: this compound, like many organic molecules with aromatic rings and amide functionalities, is expected to have low aqueous solubility. The primary reasons for poor solubility include its crystalline structure, which requires significant energy to break down the lattice, and its largely nonpolar nature, making it less favorable to interact with polar solvents like water.
Q2: What initial solvents should I try for solubilizing this compound?
A2: For initial experiments, it is recommended to start with common organic solvents. Based on the solubility of similar benzofurancarboxamide derivatives, Dimethyl Sulfoxide (DMSO) is a strong candidate. Other potential solvents include N,N-Dimethylformamide (DMF) and ethanol. For in vivo studies, the choice of solvent will be dictated by toxicity and administration route.
Q3: My experiment requires an aqueous buffer. How can I dissolve this compound in it?
A3: Direct dissolution in aqueous buffers is likely to be challenging. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer. Be cautious of precipitation upon dilution and determine the maximum tolerable percentage of the organic solvent in your experimental system.
Q4: I observed precipitation when diluting my DMSO stock solution in my aqueous experimental medium. What should I do?
A4: This is a common issue known as "crashing out." To mitigate this, you can try the following:
-
Lower the concentration: Your final concentration might be above the solubility limit in the mixed solvent system.
-
Optimize the co-solvent percentage: Determine the highest percentage of DMSO (or other organic solvent) that does not affect your experiment and ensures solubility.
-
Use surfactants or cyclodextrins: These excipients can help to increase the aqueous solubility of poorly soluble compounds.[1]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility.[1]
Troubleshooting Guide
Issue: this compound Powder is Not Visibly Dissolving
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Test solubility in a range of organic solvents (see Table 1). | Identification of a suitable solvent for creating a stock solution. |
| Insufficient Sonication/Vortexing | Vortex the sample for 1-2 minutes. If particles remain, sonicate in a water bath for 5-10 minutes. | Complete dissolution of the compound. |
| Low Temperature | Gently warm the solution (e.g., to 37°C) while stirring. Ensure the compound is stable at the elevated temperature. | Increased kinetic energy facilitates the dissolution process. |
| Saturation | The concentration is above the solubility limit of the chosen solvent. | Consider preparing a more dilute solution or using a different solvent with higher solubilizing capacity. |
Issue: Precipitate Forms Upon Addition to Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Crashing Out" due to Low Aqueous Solubility | Decrease the final concentration of ADR 851. | The compound remains in solution at a lower concentration. |
| High Percentage of Organic Co-solvent | Reduce the volume of the organic stock solution added to the aqueous medium. | A clear solution is maintained at a lower co-solvent percentage. |
| pH of the Aqueous Medium | Adjust the pH of the aqueous buffer. For a basic compound, a more acidic pH may increase solubility. | The compound remains soluble within a specific pH range. |
| Lack of Solubilizing Excipients | Add a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD) to the aqueous medium. | Enhanced solubility and prevention of precipitation. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides a list of suggested solvents to test, based on general principles for poorly soluble compounds and information on related chemical structures.
Table 1: Suggested Solvents for this compound Solubility Testing
| Solvent | Solvent Type | Rationale for Use | Anticipated Solubility |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | Commonly used for dissolving a wide range of organic compounds for in vitro screening. | High |
| N,N-Dimethylformamide (DMF) | Aprotic, polar | Similar to DMSO, effective at solvating many organic molecules. | High |
| Ethanol (EtOH) | Protic, polar | A common, less toxic organic solvent. | Moderate to Low |
| Methanol (MeOH) | Protic, polar | Similar to ethanol, but can be more effective for some compounds. | Moderate to Low |
| Polyethylene Glycol (e.g., PEG400) | Co-solvent | Often used in formulations for in vivo studies to increase solubility. | Moderate |
| Aqueous Buffers (e.g., PBS) | Aqueous | Biologically relevant, but direct solubility is expected to be very low. | Very Low |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles against a dark background.
-
Sonication (if necessary): If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
Heating (optional): If still not dissolved, gently warm the solution (do not exceed 40-50°C to avoid degradation) and observe for dissolution.
-
Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat steps 3-6 until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a DMSO Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex and/or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Hypothetical signaling pathway for a 5-HT3 antagonist like ADR 851.
References
Improving ADR 851 free base stability in solution
Important Notice: The identity of "ADR 851" could not be determined from available resources. The information presented below is based on general principles of small molecule stability and degradation pathways and may not be specific to ADR 851. For accurate guidance, please provide the chemical structure or class of ADR 851.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the handling and storage of research compounds in solution.
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of ADR 851 in aqueous solution. | Hydrolysis: Many compounds are susceptible to hydrolysis, especially at non-neutral pH. | Prepare solutions fresh daily. If storage is necessary, perform a pH stability study to identify the optimal pH range. Consider using a buffered solution. Store at reduced temperatures (2-8 °C or -20 °C). |
| Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, particularly for electron-rich molecules. | Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants (e.g., ascorbic acid, BHT), ensuring they do not interfere with downstream experiments. | |
| Photodegradation: Exposure to light, especially UV light, can induce degradation. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. | |
| Precipitation of ADR 851 from solution. | Low Solubility: The free base form of a compound is often less soluble in aqueous media compared to its salt form. | Determine the aqueous solubility of ADR 851 free base. Consider using a co-solvent system (e.g., DMSO, ethanol) if compatible with your experimental model. Alternatively, investigate the use of a salt form of ADR 851 with higher aqueous solubility. |
| pH-dependent Solubility: The solubility of ionizable compounds is highly dependent on the pH of the solution. | Measure the pKa of ADR 851. For a basic compound, solubility will decrease as the pH increases towards and above its pKa. Maintain the pH of the solution where the compound is sufficiently ionized and soluble. | |
| Change in color or appearance of the solution. | Degradation: The formation of degradation products can often result in a change in the solution's color. | Characterize the degradation products using analytical techniques such as HPLC-UV/Vis and LC-MS to understand the degradation pathway. This information can help in designing strategies to mitigate degradation. |
| Contamination: Microbial or chemical contamination can alter the appearance of a solution. | Use sterile filtration for aqueous solutions intended for long-term storage or cell-based assays. Ensure high purity of solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for small molecule drugs?
A1: Common degradation pathways include:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, and lactams are particularly susceptible.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Functional groups like phenols, thiols, and aldehydes are prone to oxidation.
-
Photodegradation: Degradation caused by exposure to light energy. Aromatic systems and compounds with chromophores are often light-sensitive.
-
Isomerization: Conversion of a molecule into an isomer with a different spatial arrangement (e.g., racemization).
-
Polymerization: Reaction of monomeric units to form a polymer.
Q2: How can I perform a forced degradation study for ADR 851?
A2: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of ADR 851 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80 °C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105 °C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and LC-MS to identify the mass of the degradation products for structural elucidation.
Caption: Workflow for a forced degradation study of ADR 851.
Q3: What is a stability-indicating HPLC method?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The method must be able to separate the API peak from all other peaks.
Caption: Troubleshooting logic for ADR 851 solution instability.
ADR 851 free base common experimental artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ADR 851 free base.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For final dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is less than 0.1% to avoid solvent-induced artifacts.
Q2: I am observing low potency or inconsistent results in my cell-based assays. What are the potential causes?
Several factors can contribute to this issue:
-
Compound Stability: this compound may be unstable in certain media or buffer conditions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility Issues: The compound may precipitate out of solution at higher concentrations or in aqueous buffers. Visually inspect your working solutions for any precipitate.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to ADR 851. Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.
-
Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence). Include appropriate controls, such as vehicle-only and compound-only wells (without cells), to identify any such interference.
Q3: My in vivo experiments show lower efficacy than expected based on in vitro data. What should I consider?
Discrepancies between in vitro and in vivo results are common and can be attributed to:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or high clearance of ADR 851 can lead to low systemic exposure.
-
Bioavailability: The free base form may have limited oral bioavailability. Consider formulation strategies to improve solubility and absorption.
-
Target Engagement: Confirm that the compound is reaching the target tissue at sufficient concentrations to engage the intended molecular target.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cells
If you observe cytotoxicity in your vehicle-treated control cells, consider the following troubleshooting steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.1%. Higher concentrations can be toxic to many cell lines.
-
Evaluate Media and Serum Quality: Use fresh, high-quality cell culture media and fetal bovine serum (FBS). Lot-to-lot variability in serum can impact cell health.
-
Test for Contamination: Perform routine testing for mycoplasma and other microbial contaminants, which can affect cell viability and experimental outcomes.
Issue 2: High Variability Between Replicate Wells
High variability can obscure real experimental effects. To minimize this:
-
Ensure Homogeneous Cell Seeding: Mix your cell suspension thoroughly before plating to ensure an even distribution of cells across the plate.
-
Precise Compound Dilution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of ADR 851.
-
Control for Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (by HPLC) | >98% |
| Recommended Stock Concentration | 10 mM in DMSO |
| Recommended Working Concentration | 0.1 - 10 µM |
| Solubility in PBS (pH 7.4) | < 1 µM |
Key Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of ADR 851 on cell proliferation.
Materials:
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of ADR 851 in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway inhibited by ADR 851.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: ADR-851 Free Base Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the free base form of ADR-851 in animal models. The following information is designed to address common challenges associated with the delivery of poorly soluble compounds and to provide standardized protocols for formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for ADR-851 free base for in vivo studies?
A1: ADR-851 free base exhibits low solubility in aqueous solutions. The ideal solvent system will depend on the route of administration. For initial studies, a suspension using a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water is often a starting point. For solubilization, co-solvents like DMSO, PEG400, or ethanol can be used, but their concentrations must be carefully controlled to avoid toxicity in animal models. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model.
Q2: I am observing precipitation of ADR-851 free base upon injection. What can I do?
A2: Precipitation at the injection site is a common issue with poorly soluble compounds and can lead to variable absorption and local irritation. Here are a few troubleshooting steps:
-
Reduce the concentration: If possible, lower the concentration of ADR-851 in your formulation.
-
Optimize the vehicle: Experiment with different co-solvent ratios or switch to a different solubilization strategy, such as using cyclodextrins.
-
Consider a different formulation: A micronized suspension or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) could improve stability.
-
Change the route of administration: If feasible for your study, switching from intravenous (IV) to subcutaneous (SC) or intraperitoneal (IP) injection might mitigate some precipitation issues, although local tissue effects should be monitored.
Q3: My in vivo efficacy results with ADR-851 free base are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to issues with drug formulation and delivery.[1] Several factors could be at play:
-
Poor Bioavailability: The free base form may have low and variable oral bioavailability.[2] Consider alternative routes of administration or formulation strategies to enhance absorption.
-
Formulation Instability: If you are using a suspension, ensure it is homogenous before each administration. Inadequate mixing can lead to inconsistent dosing. For solutions, check for any signs of precipitation over time.
-
Animal-to-Animal Variability: Factors such as age, sex, and health status of the animals can influence drug metabolism and disposition. Ensure your experimental groups are well-matched.
-
First-Pass Metabolism: If administered orally, ADR-851 may be subject to significant first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[2]
Q4: What are some alternative formulation strategies to improve the bioavailability of ADR-851 free base?
A4: Enhancing the bioavailability of poorly soluble drugs is a common challenge in drug development.[1][2] Here are some strategies that can be explored:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of ADR-851 in a polymer matrix can improve its dissolution and absorption.
-
Lipid-Based Formulations: Formulations such as liposomes, nanoemulsions, or SEDDS can encapsulate the drug and improve its solubility and absorption.[1]
-
Prodrugs: A more advanced approach involves synthesizing a more soluble prodrug of ADR-851 that is converted to the active compound in vivo.[3]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
| Potential Cause | Troubleshooting Steps | Success Metric |
| Poor aqueous solubility | 1. Reduce particle size (micronization). 2. Formulate as a solid dispersion. 3. Use a lipid-based formulation (e.g., SEDDS). | Increased plasma concentration (AUC) in pharmacokinetic studies. |
| High first-pass metabolism | 1. Co-administer with a metabolic inhibitor (use with caution and appropriate controls). 2. Consider alternative routes of administration (e.g., IV, SC, IP) to bypass the liver. | Increased systemic exposure of the parent compound. |
| Efflux transporter activity | 1. Investigate if ADR-851 is a substrate for efflux transporters like P-glycoprotein. 2. Co-administer with a known efflux inhibitor (for research purposes only). | Increased absorption and bioavailability. |
Issue 2: Injection Site Reactions
| Potential Cause | Troubleshooting Steps | Success Metric |
| Precipitation of free base | 1. Decrease drug concentration. 2. Optimize co-solvent/vehicle system. 3. Increase the injection volume to dilute the drug. | Absence of visible precipitation at the injection site and reduced local inflammation. |
| Vehicle toxicity | 1. Conduct a vehicle tolerability study in the animal model. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, ethanol). 3. Use a more biocompatible formulation (e.g., saline with a low percentage of a solubilizing agent). | Minimal to no signs of irritation, inflammation, or necrosis at the injection site. |
Experimental Protocols
Protocol 1: Preparation of an ADR-851 Free Base Suspension for Oral Gavage
-
Materials:
-
ADR-851 free base
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Homogenizer
-
Calibrated balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh the required amount of ADR-851 free base.
-
Triturate the powder in a mortar and pestle to reduce particle size.
-
Gradually add a small amount of the 0.5% CMC vehicle to the powder to form a paste.
-
Continue to add the vehicle incrementally while mixing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.
-
Homogenize the suspension for 5-10 minutes to ensure uniform particle size distribution.
-
Store the suspension at 4°C and protect it from light. Always vortex thoroughly before each administration.
-
Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection
-
Materials:
-
ADR-851 free base
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the required amount of ADR-851 free base.
-
Dissolve the ADR-851 in a minimal amount of DMSO.
-
Add PEG400 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.
-
Once the solution is clear, sterile filter it using a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for any signs of precipitation before administration.
-
Administer immediately after preparation.
-
Disclaimer: The provided protocols are examples and may require optimization for your specific experimental needs.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vivo results.
Caption: Simplified 5-HT3 receptor signaling pathway.
References
Technical Support Center: Investigating Off-Target Effects of ADR 851 Free Base
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the novel 5-HT3 receptor antagonist, ADR 851 free base. As a selective serotonin 3 (5-HT3) receptor antagonist, ADR 851 is designed to prevent nausea and vomiting, and has shown analgesic properties in preclinical studies.[1][2] However, like any small molecule, it is crucial to characterize its full pharmacological profile, including any unintended interactions with other biological targets.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in the design and interpretation of experiments aimed at identifying and validating potential off-target effects of ADR 851.
Frequently Asked Questions (FAQs)
Q1: What is ADR 851 and what is its primary mechanism of action?
ADR 851 is a novel 5-HT3 receptor antagonist.[1][2] Its primary mechanism of action is to block the activity of the 5-HT3 receptor, a ligand-gated ion channel, which is well-established in mediating nausea and vomiting.[2][3][4] The molecule exists as R and S isomers, which have demonstrated different analgesic effects in rat models.[1] The chemical formula for the S-isomer of this compound is C₁₄H₁₈ClN₃O₂.[5]
Q2: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is a critical step in drug development to:
-
Ensure Safety: Unintended interactions can lead to adverse drug reactions (ADRs) and toxicity.
-
Discover New Therapeutic Applications: Off-target activities are not always detrimental and can sometimes reveal new therapeutic opportunities (polypharmacology).
Q3: What are the known class-specific off-target effects of 5-HT3 receptor antagonists?
While a specific off-target profile for ADR 851 is not publicly available, the class of 5-HT3 receptor antagonists (also known as "setrons") is associated with certain adverse effects that may be linked to off-target interactions or downstream effects of on-target activity. These include:
-
QT Interval Prolongation: Some first-generation 5-HT3 antagonists have been associated with prolongation of the QT interval, which can increase the risk of cardiac arrhythmias.[6]
-
Serotonin Syndrome: When co-administered with other serotonergic drugs (e.g., SSRIs, SNRIs), there is a theoretical risk of serotonin syndrome due to increased synaptic availability of serotonin.[6][7] Symptoms can range from mild (agitation, tremors) to severe (high fever, seizures).[7]
-
Gastrointestinal Effects: Constipation is a commonly reported side effect.[6]
Q4: What initial steps should I take if I suspect off-target effects in my experiment with ADR 851?
If you observe an unexpected phenotype in your experiments, a systematic approach is recommended. The following workflow can help you begin to distinguish between on-target and potential off-target effects.
Caption: Initial troubleshooting workflow for unexpected experimental results with ADR 851.
Troubleshooting Guides
Issue 1: Inconsistent results with other 5-HT3 receptor antagonists.
Possible Cause: This is a strong indicator of a potential off-target effect specific to the chemical scaffold of ADR 851.
Troubleshooting Steps:
-
Confirm Activity of All Compounds: Ensure that all 5-HT3 antagonists used are active and used at equipotent concentrations for 5-HT3 receptor blockade.
-
Broad Panel Screening: To identify potential off-targets, profile ADR 851 in a broad panel of receptors, kinases, and ion channels. This can provide a list of candidate off-target proteins.
-
Target Engagement Assays: Once potential off-targets are identified, confirm direct binding of ADR 851 to these proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Issue 2: The observed phenotype does not correlate with the known downstream signaling of the 5-HT3 receptor.
Possible Cause: The 5-HT3 receptor is a non-selective cation channel. While its primary role is in depolarization, the downstream consequences can be complex and cell-type specific. Alternatively, this could be an off-target effect.
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for known signaling pathways associated with 5-HT3 receptor activation or inhibition in your specific experimental system.
-
Pathway Analysis: Use transcriptomic (RNA-seq) or proteomic approaches to identify signaling pathways that are perturbed by ADR 851 treatment.
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of ADR 851. These predictions can then be experimentally validated.
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify unintended interactions of ADR 851 with a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Plate Preparation: Use commercially available kinase assay platforms that feature a large panel of purified human kinases.
-
Binding or Activity Assay:
-
Binding Assay (e.g., KiNativ): Measures the ability of ADR 851 to compete with a known ligand for the ATP-binding site of the kinases.
-
Activity Assay: Measures the ability of ADR 851 to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration or as a dissociation constant (Kd) or IC50 value.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM ADR 851 | IC50 (µM) |
| Kinase A | 85% | 0.2 |
| Kinase B | 15% | > 10 |
| Kinase C | 5% | > 10 |
| ... | ... | ... |
| Note: This is hypothetical data for illustrative purposes. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate target engagement of ADR 851 with the 5-HT3 receptor and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells expressing the target(s) of interest with either vehicle or ADR 851.
-
Heating: Heat the cell lysates to a range of temperatures. Target proteins will denature and aggregate at a specific temperature.
-
Fractionation: Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry. Binding of ADR 851 will stabilize the target protein, resulting in a higher melting temperature.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
Hypothetical Off-Target Signaling Pathway for ADR 851
While the on-target pathway of ADR 851 involves blocking the 5-HT3 receptor ion channel, an off-target interaction with a G-protein coupled receptor (GPCR) could initiate a distinct signaling cascade. The following diagram illustrates a hypothetical scenario where ADR 851 antagonizes a GPCR, leading to altered downstream signaling.
Caption: On-target vs. a hypothetical off-target signaling pathway for ADR 851.
References
- 1. Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
Minimizing ADR 851 free base degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ADR-851 free base during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing ADR-851 free base?
For long-term storage, it is recommended to store ADR-851 free base at -20°C. For short-term storage, such as during the course of an experiment, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How sensitive is ADR-851 free base to light?
ADR-851 free base is light-sensitive. It is crucial to protect the compound from light to prevent photodegradation. Always store it in a light-protected container, such as an amber vial, and retain it in its carton until it is ready for use. When handling, work in a subdued light environment whenever possible.
Q3: What is the optimal pH for solutions containing ADR-851?
While specific data for ADR-851 is not available, analogous compounds, such as other 5-HT3 antagonists, exhibit instability in strongly acidic and alkaline conditions. Therefore, it is advisable to maintain solutions of ADR-851 near a neutral pH (around 7.0) to minimize hydrolytic degradation.
Q4: Are there any solvents that should be avoided when working with ADR-851?
ADR-851 free base is generally soluble in organic solvents such as ethanol, methanol, and DMSO. However, for aqueous solutions, it is important to avoid buffers that could catalyze degradation. For parenteral solutions, Sodium Chloride Injection (normal saline) is a suitable diluent. Metoclopramide, a related compound, is known to degrade when admixed and frozen with Dextrose-5% in Water.
Q5: What are the likely degradation pathways for ADR-851?
Based on the chemical structure of related compounds, ADR-851 free base is likely susceptible to degradation through hydrolysis and oxidation. The benzofuran and bridged bicyclic moieties in its structure can undergo ring-opening reactions under hydrolytic stress (acidic or basic conditions). Oxidative degradation may also occur, particularly if the compound is exposed to air and light for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | Degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Check Solution Age and pH: Use freshly prepared solutions. If using buffered solutions, confirm the pH is close to neutral. 3. Minimize Exposure: Reduce the exposure of the compound to ambient light and temperature during experimental procedures. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products. | 1. Perform Forced Degradation Study: To identify potential degradation products, subject a small sample of ADR-851 to stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples by HPLC-MS to characterize the degradation products. 2. Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Precipitation of the compound in aqueous solution | Poor solubility of the free base at neutral pH. | 1. Use a Co-solvent: Initially dissolve ADR-851 in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. 2. Adjust pH (with caution): Slightly acidifying the solution may improve solubility, but be mindful of the potential for increased hydrolytic degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for ADR-851
This protocol outlines a general method for assessing the stability of ADR-851, based on methods used for related compounds.[1]
1. Materials:
-
ADR-851 Free Base Reference Standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (for buffer preparation)
-
Orthophosphoric acid (for pH adjustment)
-
HPLC system with UV or fluorescence detector
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 6.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detection is reported to be sensitive for ADR-851.[1] Alternatively, UV detection at a wavelength of maximum absorbance can be used.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of ADR-851 in a suitable organic solvent (e.g., methanol) and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Solution (for stability testing): Prepare a solution of ADR-851 at a known concentration in the desired matrix (e.g., buffer, formulation).
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of ADR-851 in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of ADR-851 in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of ADR-851 with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of ADR-851 at 80°C for 48 hours.
-
Photodegradation: Expose a solution of ADR-851 to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
5. Analysis:
-
Inject the standard solution, the initial (time zero) sample solution, and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ADR-851 peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Quantitative Data Summary
The following table provides hypothetical degradation data for ADR-851 under various stress conditions, based on the behavior of structurally related 5-HT3 antagonists. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | ADR-851 Remaining (%) | Major Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | ~75% | Hydrolysis Product A |
| 0.1 N NaOH | 24 hours | 60°C | ~60% | Hydrolysis Product B |
| 3% H2O2 | 24 hours | Room Temp | ~85% | Oxidation Product C |
| Heat (Solid) | 48 hours | 80°C | >95% | Minimal degradation |
| Light (Solution) | 7 days | Room Temp | ~90% | Photodegradation Product D |
Visualizations
ADR-851 Potential Degradation Pathways
References
Overcoming ADR 851 free base vehicle incompatibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADR 851 free base. The information is presented in a question-and-answer format to directly address common issues, particularly those related to vehicle incompatibility.
FAQs: this compound Vehicle Incompatibility
Q1: We are observing precipitation of this compound after preparing our dosing solution in a standard aqueous vehicle. What is the likely cause?
A1: ADR 851 in its free base form exhibits low aqueous solubility. Precipitation in standard aqueous vehicles like saline or 5% dextrose in water (D5W) is a common manifestation of this inherent physicochemical property. The neutral pH of these vehicles is often insufficient to maintain the solubility of a weakly basic compound like ADR 851.
Q2: What are the key physicochemical properties of this compound that I should be aware of for formulation development?
A2: While specific data for every batch may vary, the general profile of this compound is characterized by:
-
Low Aqueous Solubility: Particularly at neutral and basic pH.
-
Weakly Basic Nature: The molecule contains ionizable groups, making its solubility pH-dependent.
-
Lipophilicity: Tends to be more soluble in organic solvents and lipids.
Understanding these properties is crucial for selecting an appropriate vehicle and developing a stable formulation.
Q3: Can we simply adjust the pH of our aqueous vehicle to improve the solubility of this compound?
A3: Yes, pH adjustment is a primary strategy for solubilizing ionizable compounds like ADR 851.[1] As a weak base, its solubility will increase in acidic conditions due to the formation of a more soluble salt form. However, considerations for the route of administration are critical. For intravenous (IV) administration, the pH should ideally be maintained within a physiologically tolerable range (typically pH 3-9) to avoid irritation and phlebitis.[1]
Q4: What are some recommended alternative vehicle systems for this compound for preclinical studies?
A4: For compounds with poor aqueous solubility, several alternative vehicle systems can be considered. The choice will depend on the route of administration, required dose, and toxicity considerations. Common strategies include:
-
Co-solvent Systems: Mixtures of water with water-miscible organic solvents can significantly enhance solubility.[2]
-
Surfactant-based Systems: Surfactants can form micelles that encapsulate the drug, increasing its solubility in an aqueous medium.[1]
-
Lipid-based Formulations: For oral or parenteral routes, lipid-based systems can be effective for lipophilic drugs.[3]
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][3]
Troubleshooting Guide: Overcoming ADR 851 Vehicle Incompatibility
This guide provides a systematic approach to addressing vehicle incompatibility issues with this compound.
Problem: Precipitation or Cloudiness in the Dosing Vehicle
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for ADR 851 precipitation.
Step-by-Step Troubleshooting:
-
Confirm the Precipitate: Before proceeding, verify that the observed precipitate is indeed ADR 851 and not an excipient or contaminant. This can be done through analytical techniques such as HPLC.
-
pH-Adjustment Strategy (for Aqueous Vehicles):
-
Rationale: To increase the solubility of the weakly basic ADR 851 by forming a more soluble salt.
-
Action: Gradually lower the pH of the vehicle using a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) while monitoring for dissolution.
-
Target pH: Aim for a pH that ensures complete dissolution while remaining within a physiologically acceptable range for the intended route of administration.
-
Caution: Assess the chemical stability of ADR 851 at the selected pH.
-
-
Co-solvent Systems:
-
Rationale: To increase the solubility by reducing the polarity of the solvent system.
-
Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMA).
-
Screening: A systematic screening of binary or ternary co-solvent systems is recommended. See the "Experimental Protocols" section for a detailed methodology.
-
-
Surfactant-based Micellar Solutions:
-
Rationale: To solubilize ADR 851 within micelles.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.
-
Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC). Potential for in vivo precipitation upon dilution should be evaluated.
-
-
Lipid-based Formulations:
-
Rationale: To dissolve the lipophilic ADR 851 in a lipidic vehicle.
-
Examples: Self-emulsifying drug delivery systems (SEDDS), micellar solutions, and lipid emulsions.
-
Applicability: Particularly useful for oral and some parenteral routes of administration.
-
Data Presentation: Solubility of this compound in Common Vehicles
The following table summarizes the approximate solubility of this compound in various vehicle components to guide formulation development.
| Vehicle Component | Concentration (% w/v) | Approximate Solubility of ADR 851 (mg/mL) | Notes |
| Water for Injection | 100 | < 0.1 | Insoluble at neutral pH |
| 0.1 N HCl | 100 | > 20 | Soluble due to salt formation |
| Polyethylene Glycol 400 | 100 | ~ 15 | Good solubilizing capacity |
| Propylene Glycol | 100 | ~ 10 | Moderate solubilizer |
| Ethanol | 100 | > 30 | High solubility, but potential for in vivo precipitation |
| Polysorbate 80 | 10 | ~ 5 (in aqueous solution) | Solubilization above CMC |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To determine the solubility of this compound in various co-solvent systems.
Methodology:
-
Prepare stock solutions of various co-solvents (e.g., PEG 400, PG, Ethanol) in water at different concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each co-solvent mixture in a glass vial.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of ADR 851 in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Record the solubility in mg/mL for each co-solvent system.
Co-solvent Screening Workflow
Caption: Workflow for co-solvent solubility screening.
Protocol 2: Formulation Stability Assessment
Objective: To assess the physical and chemical stability of a lead ADR 851 formulation.
Methodology:
-
Prepare the lead formulation of ADR 851 at the target concentration.
-
Divide the formulation into aliquots and store them under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 24h, 48h, 1 week, 2 weeks), withdraw an aliquot from each storage condition.
-
Physical Stability Assessment: Visually inspect for precipitation, color change, or phase separation. Measure pH and osmolality.
-
Chemical Stability Assessment: Assay the concentration of ADR 851 using a stability-indicating HPLC method. Analyze for the presence of degradation products.
-
Plot the concentration of ADR 851 versus time for each storage condition to determine the degradation rate.
Signaling Pathway (Hypothetical MoA for ADR 851)
While the primary focus is on formulation, understanding the biological context is important. ADR 851 is a 5-HT3 receptor antagonist.
Caption: Mechanism of action of ADR 851 as a 5-HT3 receptor antagonist.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Refining ADR 851 free base experimental design for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with ADR 851 free base. Our goal is to enhance experimental reproducibility by addressing common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is ADR 851 and what is its mechanism of action?
ADR 851 is a novel 5-HT3 receptor antagonist.[1] Its mechanism of action involves blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its antagonism can modulate various physiological processes, including nociception.
Q2: What is the significance of using the "free base" form of ADR 851?
The free base is the pure, unprotonated form of the amine compound. Compared to a salt form (e.g., hydrochloride), the free base may have different solubility and stability characteristics. It is crucial to select the appropriate form for your specific experimental needs and to be aware of potential handling differences.
Q3: What are the known in vivo effects of ADR 851?
Studies in rats have shown that isomers of ADR 851 exhibit analgesic properties in inflammatory pain models. Specifically, ADR-851R showed significant analgesia at 3 and 10 mg/kg (s.c.), while ADR-851S was effective at 1 mg/kg in the formalin test.[1] Neither isomer demonstrated analgesic effects in acute thermal or mechanical pain tests.[1]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Precipitate forms when dissolving the compound in aqueous solutions.
-
Inconsistent results in cell-based assays.
-
Cloudy appearance of the final solution.
Possible Causes:
-
Free base compounds often have lower aqueous solubility compared to their salt forms.
-
The pH of the buffer is not optimal for keeping the compound in solution.
-
The compound has precipitated out of a stock solution over time.
Solutions:
-
Vehicle Selection: For in vitro experiments, consider using a small amount of an organic co-solvent like DMSO or ethanol to first dissolve the this compound before diluting it in your aqueous buffer. For in vivo studies, ensure the chosen vehicle is non-toxic and appropriate for the administration route.
-
pH Adjustment: The solubility of free bases can often be increased by lowering the pH of the solution. This protonates the amine, forming a more soluble salt in situ. Titrate your buffer with a dilute acid (e.g., HCl) while monitoring for dissolution. Be mindful of the final pH's compatibility with your experimental system.
-
Sonication: Gentle sonication can aid in the dissolution of suspended particles.
-
Fresh Preparations: Always prepare solutions fresh for each experiment to avoid issues with compound precipitation over time.
Issue 2: Inconsistent Efficacy in In Vivo Studies
Symptoms:
-
High variability in analgesic response between subjects at the same dose.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Incomplete dissolution of the compound leading to inaccurate dosing.
-
Degradation of the compound after preparation.
-
Issues with the route of administration.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your dosing solution for any particulate matter before administration. If solubility is a concern, refer to the troubleshooting steps in Issue 1.
-
Stability Checks: If solutions are not used immediately, store them appropriately (e.g., protected from light, at 4°C) and for a limited time. It is advisable to conduct a pilot stability study of your formulation.
-
Administration Technique: For subcutaneous (s.c.) injections, ensure consistent injection volume and location. Improper injection technique can lead to variable absorption.
Experimental Protocols & Data
Table 1: Summary of In Vivo Analgesic Activity of ADR 851 Isomers
| Isomer | Dose (mg/kg, s.c.) | Pain Model | Analgesic Effect |
| ADR-851R | 3, 10 | Formalin-induced | Significant Analgesia |
| ADR-851S | 1 | Formalin-induced | Significant Analgesia |
| ADR-851R | 0.1 - 10 | Acute Thermal | No Significant Effect |
| ADR-851S | 0.1 - 10 | Acute Thermal | No Significant Effect |
| ADR-851R | 0.1 - 10 | Acute Mechanical | No Significant Effect |
| ADR-851S | 0.1 - 10 | Acute Mechanical | No Significant Effect |
Data sourced from studies in rats.[1]
Protocol: Preparation of this compound for In Vivo Subcutaneous Administration
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and sterile HCl/NaOH for pH adjustment (if necessary)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
If using a co-solvent, add the appropriate volume of DMSO to the tube and vortex until the compound is fully dissolved.
-
Slowly add the sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for clarity. If any precipitate is present, sonicate the solution for 5-10 minutes in a water bath.
-
If solubility issues persist, check the pH and adjust if your experimental paradigm allows.
-
Prepare fresh on the day of the experiment.
-
Visualizations
Caption: Antagonistic action of ADR 851 at the 5-HT3 receptor.
Caption: General workflow for in vivo testing of ADR 851.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Guide to 5-HT3 Receptor Antagonists: Ondansetron vs. the Elusive ADR 851
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established 5-HT3 receptor antagonist, ondansetron, with available information on the less-characterized compound, ADR 851 free base. The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a critical target in the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery. Understanding the binding characteristics of antagonists to this receptor is paramount for the development of more effective and specific therapeutics.
While extensive quantitative binding data is available for ondansetron, a thorough literature and database search did not yield specific binding affinity values (such as Kᵢ or IC₅₀) for ADR 851. Information on ADR 851 is limited to its classification as a 5-HT3 receptor antagonist with observed analgesic properties. This guide, therefore, presents a comprehensive overview of ondansetron's interaction with the 5-HT3 receptor, alongside the general principles of 5-HT3 receptor antagonism, to provide a framework for evaluating novel compounds like ADR 851, should data become available.
Quantitative Comparison of 5-HT3 Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the binding affinity of ondansetron for the 5-HT3 receptor, as reported in the scientific literature.
| Compound | Chemical Class | Receptor | Radioligand | Kᵢ (nM) | pKᵢ |
| Ondansetron | Carbazole | Human 5-HT₃A | [³H]Granisetron | ~2.0 | ~8.70 |
| This compound | Benzofuran | 5-HT₃ | Not Applicable | Data not available | Data not available |
Note: The Kᵢ value for ondansetron can vary depending on the experimental conditions, including the specific radioligand used, the source of the receptor (e.g., cell line, tissue preparation), and assay conditions.
The 5-HT3 Receptor Signaling Pathway and Antagonist Action
The 5-HT3 receptor is a non-selective cation channel. Upon binding of its endogenous ligand, serotonin (5-hydroxytryptamine), the channel opens, allowing the rapid influx of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions. This influx leads to depolarization of the neuronal membrane and the generation of an excitatory signal. In the context of emesis, this signaling occurs in both the peripheral nervous system (vagal afferents in the gastrointestinal tract) and the central nervous system (chemoreceptor trigger zone).
5-HT3 receptor antagonists, such as ondansetron, act as competitive inhibitors. They bind to the same site as serotonin but do not activate the channel. By occupying the binding site, they prevent serotonin from binding and initiating the signaling cascade that leads to nausea and vomiting.
Efficacy Showdown: ADR 851 Free Base S and R Isomers in Nociceptive Processing
An objective comparison of the stereoisomers of the novel 5-HT3 receptor antagonist, ADR 851, reveals significant differences in their analgesic properties. This guide provides a comprehensive analysis of their efficacy, supported by experimental data from preclinical models of pain.
The spatial arrangement of atoms in a molecule, or stereoisomerism, can lead to vastly different pharmacological effects. For chiral drugs, one isomer is often more potent or has a more desirable safety profile than its counterpart.[1][2] This principle is clearly demonstrated in the case of ADR 851, a novel 5-HT3 receptor antagonist. Experimental evidence indicates that the R and S isomers of ADR 851 possess distinct analgesic efficacy in a model of inflammatory pain.
Comparative Efficacy in Animal Models of Pain
The analgesic effects of the S and R isomers of ADR 851 were evaluated in rats using three standard models of nociception: the formalin test for inflammatory pain, a thermal pain test, and a mechanical pain test. The results highlight a significant divergence in the efficacy of the two isomers, particularly in the context of persistent inflammatory pain.
A study investigating the analgesic properties of ADR 851 isomers found that neither the S nor the R isomer exhibited efficacy in acute thermal or mechanical pain tests.[3] However, in the formalin test, a model that captures both acute and persistent inflammatory pain, clear differences emerged.[3] ADR-851R produced significant analgesia at doses of 3 and 10 mg/kg, whereas ADR-851S was only effective at a lower dose of 1 mg/kg.[3]
| Isomer | Test Model | Effective Dose (s.c. in rats) | Analgesic Effect |
| ADR 851 S | Formalin Test | 1 mg/kg | Significant |
| 3 mg/kg | Not Significant | ||
| 10 mg/kg | Not Significant | ||
| Thermal Pain Test | 0.1 - 10 mg/kg | Not Significant | |
| Mechanical Pain Test | 0.1 - 10 mg/kg | Not Significant | |
| ADR 851 R | Formalin Test | 1 mg/kg | Not Significant |
| 3 mg/kg | Significant | ||
| 10 mg/kg | Significant | ||
| Thermal Pain Test | 0.1 - 10 mg/kg | Not Significant | |
| Mechanical Pain Test | 0.1 - 10 mg/kg | Not Significant |
Mechanism of Action: 5-HT3 Receptor Antagonism in Analgesia
Serotonin (5-HT) is a key neurotransmitter in pain pathways. The 5-HT3 receptor, a ligand-gated ion channel, is expressed on nociceptive neurons.[4][5] In the context of tissue injury and inflammation, the release of 5-HT can activate these receptors, leading to neuronal depolarization and the transmission of pain signals.[5][6] This is particularly relevant in the second phase of the formalin test, which is associated with central sensitization and inflammatory pain.[7] By blocking these receptors, 5-HT3 antagonists like ADR 851 can inhibit this signaling cascade, thereby producing an analgesic effect.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy comparison of ADR 851 S and R isomers.
Formalin-Induced Inflammatory Pain Test
The formalin test is a widely used model of tonic chemical pain that assesses nocifensive behaviors in two distinct phases.[1][2][7]
-
Animal Model : Male Sprague-Dawley rats.
-
Acclimation : Animals are placed in individual observation chambers for at least 30 minutes prior to the experiment to allow for acclimation to the testing environment.[1]
-
Drug Administration : ADR 851 S or R isomers (0.1, 1, 3, 10 mg/kg) or vehicle are administered subcutaneously (s.c.) at a predetermined time before formalin injection.
-
Nociceptive Induction : A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.[1][9]
-
Behavioral Scoring : Immediately after injection, the animal's behavior is observed and scored for nocifensive responses, such as flinching, licking, or biting the injected paw. Observations are typically recorded for up to 90 minutes.[1][10] The test is divided into two phases:
-
Data Analysis : The total time spent in nocifensive behaviors or the frequency of flinching is quantified for each phase. The effects of the ADR 851 isomers are compared to the vehicle control group.
Thermal Pain (Hot Plate) Test
The hot plate test is used to evaluate the response to a thermal stimulus, primarily assessing centrally mediated analgesia.
-
Apparatus : A commercially available hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder.
-
Temperature Setting : The surface of the hot plate is maintained at a constant temperature, typically 52-55°C.[3][11]
-
Acclimation : Animals are habituated to the testing room for at least 30-60 minutes before the test.[3][11]
-
Drug Administration : Test compounds are administered as described for the formalin test.
-
Testing Procedure : Each rat is placed on the heated surface, and the latency to exhibit a nocifensive response (e.g., hind paw licking, jumping) is recorded.[11][12] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11][13]
-
Data Analysis : The latency to response is measured. A significant increase in latency compared to the control group indicates an analgesic effect.
Mechanical Pain (Paw Pressure) Test
This test, often the Randall-Selitto test, measures the response threshold to a mechanical stimulus and is used to assess mechanical hyperalgesia.[14][15]
-
Apparatus : A device that applies a linearly increasing mechanical force to the animal's paw.[16][17]
-
Animal Handling : Rats are gently restrained, often in a soft cloth, allowing one hind paw to be accessible.[18]
-
Drug Administration : Test compounds are administered as previously described.
-
Testing Procedure : A blunt, pointed probe is applied to the dorsal or plantar surface of the paw, and pressure is gradually increased until the animal withdraws its paw or vocalizes.[14][18]
-
Data Analysis : The force (in grams) at which the withdrawal reflex occurs is recorded as the paw withdrawal threshold. An increase in the threshold indicates analgesia.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Frontiers | Selective Targeting of Serotonin 5-HT1a and 5-HT3 Receptors Attenuates Acute and Long-Term Hypersensitivity Associated With Neonatal Procedural Pain [frontiersin.org]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. The 5-HT3 Subtype of Serotonin Receptor Contributes to Nociceptive Processing via a Novel Subset of Myelinated and Unmyelinated Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. acta.tums.ac.ir [acta.tums.ac.ir]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Hot plate test [panlab.com]
- 13. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of ADR 851 Free Base: A Comparative Guide
This guide provides an objective comparison of the analgesic properties of ADR 851 free base against controls, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analgesic Efficacy of ADR 851 Isomers
The analgesic effects of the S and R isomers of ADR 851, a novel 5-HT3 receptor antagonist, were evaluated in rats across different pain models. The data below summarizes the findings from a key study in the field.
| Compound | Dose (mg/kg, s.c.) | Thermal Pain (Hot Plate Test) | Mechanical Pain (Randall-Selitto Test) | Inflammatory Pain (Formalin Test) |
| ADR-851S | 0.1 | No significant analgesia | No significant analgesia | No significant analgesia |
| 1.0 | No significant analgesia | No significant analgesia | Significant analgesia | |
| 10.0 | No significant analgesia | No significant analgesia | No significant analgesia | |
| ADR-851R | 0.1 | No significant analgesia | No significant analgesia | No significant analgesia |
| 1.0 | No significant analgesia | No significant analgesia | No significant analgesia | |
| 3.0 | No significant analgesia | No significant analgesia | Significant analgesia | |
| 10.0 | No significant analgesia | No significant analgesia | Significant analgesia | |
| Control (Vehicle) | - | Baseline response | Baseline response | Baseline response |
| Comparative Compound (ADR-882 S/R Isomers) | 0.1 - 10.0 | No significant analgesia | No significant analgesia | No significant analgesia |
Data synthesized from Sufka & Giordano, 1991.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of ADR 851's analgesic effects.
Formalin-Induced Inflammatory Pain Test
This model assesses the analgesic effects of compounds against biphasic pain, involving an early neurogenic phase and a later inflammatory phase.
-
Animal Subjects: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimation: On the day of the experiment, rats are placed in individual plexiglass observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: ADR 851 isomers (0.1, 1.0, 10.0 mg/kg) or a vehicle control (e.g., saline) are administered subcutaneously (s.c.) 30 minutes prior to the formalin injection.
-
Nociceptive Induction: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the time the animal spends licking, biting, or shaking the injected paw is recorded. Observations are typically made in 5-minute intervals for a total of 60 minutes.
-
Data Analysis: The total time spent exhibiting pain behaviors is calculated for the early phase (0-5 minutes) and the late phase (15-60 minutes). A significant reduction in this time compared to the vehicle control group indicates an analgesic effect.
Hot Plate Test (Thermal Nociception)
This test is used to evaluate the central analgesic effects of a compound.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Subjects: Mice or rats are used. A baseline latency to a pain response (e.g., licking the paws, jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (ADR 851) or a control (e.g., morphine as a positive control, saline as a negative control) is administered.
-
Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), the animal is placed on the hot plate, and the latency to the first pain response is recorded.
-
Data Analysis: A significant increase in the reaction latency compared to the control group is indicative of an analgesic effect.
Tail-Flick Test (Thermal Nociception)
This is another common method for assessing central analgesia.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the animal's tail.
-
Animal Subjects: Rats or mice are gently restrained, and the ventral surface of their tail is exposed to the heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is set to avoid tissue damage.
-
Drug Administration: The test compound or controls are administered as described for the hot plate test.
-
Testing: The tail-flick latency is measured at various time points post-administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Putative signaling pathway of ADR 851 as a 5-HT3 receptor antagonist in nociception.
Caption: General experimental workflow for validating the analgesic effects of ADR 851.
References
ADR 851 Free Base: A Comparative Analysis of Serotonin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
ADR 851 is identified as a potent antagonist of the serotonin 5-HT3 receptor, a critical target in managing chemotherapy-induced nausea and vomiting. While its efficacy at the 5-HT3 receptor is established, a thorough understanding of its cross-reactivity with other serotonin receptor subtypes is paramount for a comprehensive safety and specificity profile. Due to the limited publicly available data on the cross-reactivity of ADR 851 free base, this guide provides a comparative analysis using data from structurally and functionally similar 5-HT3 receptor antagonists, granisetron and tropisetron. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers investigating novel 5-HT3 receptor ligands.
Comparative Selectivity Profile of 5-HT3 Receptor Antagonists
The following table summarizes the binding affinities (pKi) of established 5-HT3 receptor antagonists, granisetron and tropisetron, against a panel of serotonin and other neurotransmitter receptors. A higher pKi value indicates a stronger binding affinity. The data reveals that these antagonists are highly selective for the 5-HT3 receptor, with significantly lower affinity for other receptor subtypes.[1] It is reported that selective 5-HT3 receptor antagonists like ondansetron, granisetron, and tropisetron exhibit a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor compared to other receptors.[2]
| Receptor Subtype | Granisetron (pKi) | Tropisetron (pKi) |
| 5-HT3 | >10 | 8.07 - 8.81 |
| 5-HT1A | No Detectable Affinity | - |
| 5-HT1B | No Detectable Affinity | < 5.6 |
| 5-HT1C | No Detectable Affinity | < 5.6 |
| 5-HT2A | No Detectable Affinity | - |
| 5-HT4 | - | - |
| α1-adrenergic | No Detectable Affinity | < 5.6 |
| Dopamine D2 | - | - |
| Muscarinic M1-M5 | No Detectable Affinity | - |
| Opioid (μ) | No Detectable Affinity | < 5.6 |
| Serotonin Transporter (SERT) | - | 6.16 |
Table 1: Comparative binding affinities of granisetron and tropisetron at various receptor subtypes. Data compiled from available literature.[1] A higher pKi value indicates stronger binding affinity. The lack of a value indicates that data was not available in the cited sources.
Experimental Protocols
A standard method to determine the binding affinity and selectivity of a compound like ADR 851 is the in vitro radioligand binding assay.
Radioligand Binding Assay for Serotonin Receptor Cross-Reactivity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ADR 851) for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) and other relevant receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor subtypes.
-
A specific radioligand for each target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]GR65630 for 5-HT3).
-
Test compound (this compound) at a range of concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist for the respective receptor).
-
Assay buffer (composition varies depending on the receptor, but typically contains a buffer like Tris-HCl, salts such as MgCl2, and other additives to maintain physiological pH and ionic strength).
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. The plate is typically agitated during incubation.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filter mats are dried, and scintillation fluid is added to each well. The amount of radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. The data is then plotted as a competition curve (percentage of specific binding versus log of the test compound concentration). Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental Workflow and Signaling
To further elucidate the processes involved in assessing compound selectivity, the following diagrams are provided.
References
Replicating ADR 851 Free Base Findings in Different Cell Lines: A Comparative Guide Based on 5-HT3 Receptor Antagonists
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for investigating the in vitro effects of the novel 5-HT3 receptor antagonist, ADR 851 free base. Due to a lack of publicly available data on ADR 851 in cell lines, this document focuses on the established findings of other well-characterized 5-HT3 receptor antagonists. These compounds, including ondansetron, tropisetron, palonosetron, and ramosetron, offer a valuable point of comparison and a basis for designing experiments to elucidate the potential anticancer activities of ADR 851.
Disclaimer: All experimental data and protocols provided herein are based on studies of 5-HT3 receptor antagonists other than ADR 851. The effects of ADR 851 may differ, and the information in this guide should be used as a starting point for independent investigation.
Performance of 5-HT3 Receptor Antagonists in Cancer Cell Lines
5-HT3 receptor antagonists have demonstrated cytotoxic and anti-proliferative effects across a variety of cancer cell lines. These effects are often mediated through the induction of apoptosis and autophagy, as well as the modulation of key signaling pathways involved in cell growth and survival.
Data Presentation
The following tables summarize the observed effects and inhibitory concentrations of various 5-HT3 receptor antagonists in different cancer cell lines.
Table 1: Effects of 5-HT3 Receptor Antagonists on Cancer Cell Viability and Proliferation
| 5-HT3 Antagonist | Cell Line(s) | Observed Effects | Reference(s) |
| Palonosetron | AGS (gastric), MKN-1 (gastric) | Reduced cell viability, inhibited cell proliferation and colony formation.[1][2] | [1][2] |
| Ramosetron | AGS (gastric) | Inhibited cell proliferation, migration, and colony formation.[1] | [1] |
| Ondansetron | AGS (gastric), A549 (lung) | Reduced cell viability, inhibited cell proliferation and migration at high doses.[1][3] | [1][3] |
| Tropisetron | Melanoma (WM-266-4, B16F10) | Selective concentration-dependent cytotoxicity.[4] | [4] |
| Dolasetron mesylate | Various breast, sarcoma, and bone cancer cell lines | Did not reduce cell viability.[5] | [5] |
Table 2: Inhibitory Concentrations (IC50/Ki) of 5-HT3 Receptor Antagonists
| 5-HT3 Antagonist | Parameter | Value | Receptor/Cell Line | Reference(s) |
| Azasetron HCl | IC50 | 0.33 nM | 5-HT3 Receptor | [6] |
| Ramosetron HCl | Ki | 0.091 nM | 5-HT3 Receptor | [6] |
| Palonosetron | Ki | 0.17 nM | 5-HT3 Receptor | [6] |
| Ondansetron | Ki | 6.16 nM | 5-HT3 Receptor | [6] |
| Tropisetron | IC50 | 70.1 ± 0.9 nM | 5-HT3 Receptor | [6] |
| Lerisetron | IC50 | 0.81 µM | 5-HT3 Receptor | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of ADR 851, based on protocols used for other 5-HT3 receptor antagonists.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]
Materials:
-
96-well microplate
-
Cell culture medium
-
This compound (or other 5-HT3 antagonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with various concentrations of ADR 851 and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Leave at room temperature in the dark for 2 hours, or until the precipitate is fully dissolved.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
Apoptosis and Signaling Pathway Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of apoptosis markers (e.g., cleaved caspases) and the phosphorylation status of signaling proteins.[9]
Materials:
-
Cell culture dishes
-
This compound (or other 5-HT3 antagonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with ADR 851 for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times with TBST.[10]
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[10]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the potential signaling pathways affected by 5-HT3 receptor antagonists and a general workflow for investigating the effects of ADR 851.
Caption: Potential signaling pathways affected by 5-HT3 receptor antagonists.
Caption: General workflow for in vitro evaluation of ADR 851.
References
- 1. Palonosetron, a 5-HT3 Receptor Antagonist, Induces G1 Cell Cycle Arrest and Autophagy in Gastric Cancer Cells | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Tumor Potential of a 5-HT3 Receptor Antagonist as a Novel Autophagy Inducer in Lung Cancer: A Retrospective Clinical Study with In Vitro Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
ADR 851 Free Base vs. Hydrochloride Salt: An In Vivo Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ADR 851 free base and its hydrochloride salt, focusing on their chemical properties and potential implications for in vivo efficacy. Due to the limited availability of direct comparative studies in the public domain, this analysis combines known data for ADR 851 with established principles of pharmaceutical science regarding free base and salt forms of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
A fundamental difference between a free base and its hydrochloride salt lies in their physicochemical properties, which can significantly influence their biological performance. The hydrochloride salt of a basic drug like ADR 851 is generally more water-soluble and may exhibit a faster dissolution rate than the corresponding free base. This is a critical consideration for in vivo applications, as enhanced solubility often correlates with improved bioavailability, particularly for oral and parenteral administration routes.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound | ADR 851 Hydrochloride Salt |
| Molecular Formula | C₁₄H₁₈ClN₃O₂[1] | C₁₄H₁₈ClN₃O₂ · HCl[2] |
| Molecular Weight | 295.77 g/mol [1] | 332.23 g/mol [2] |
| Form | Typically a crystalline solid | Typically a crystalline solid |
| Aqueous Solubility | Predicted to be lower | Predicted to be higher |
| Dissolution Rate | Predicted to be slower | Predicted to be faster |
| Hygroscopicity | Generally lower | Can be higher |
| Chemical Stability | Generally good | Can be more stable in solid form |
In Vivo Efficacy: Analgesic Effects
A study investigating the analgesic properties of the S and R isomers of ADR 851 in rats provides the only currently available in vivo efficacy data. While the specific form (free base or salt) used in this study is not explicitly stated in the available abstract, it is common practice in preclinical studies to use a more soluble salt form to ensure complete dissolution in the vehicle for injection. The study, conducted by Giordano et al. (1991), evaluated the efficacy of ADR 851 in a formalin-induced inflammatory pain model.
Table 2: Analgesic Efficacy of ADR 851 Isomers in the Formalin Test in Rats
| Compound | Dose (mg/kg, s.c.) | Analgesic Effect |
| ADR 851R | 3 | Significant |
| 10 | Significant | |
| ADR 851S | 1 | Significant |
Data extracted from the abstract of "Analgesic effects of S and R isomers of the novel 5-HT3 receptor antagonists ADR-851 and ADR-882 in rats." The specific pain score reductions were not available in the abstract.
The significant analgesic effect observed at specific doses for both the R and S isomers highlights the potential of ADR 851 as an analgesic agent. However, without a direct comparison, it is not possible to definitively state whether the free base would have a different efficacy profile. Theoretically, if the free base has lower solubility, it might exhibit slower absorption from the subcutaneous injection site, potentially leading to a delayed onset of action or a lower peak plasma concentration compared to the hydrochloride salt.
Experimental Protocols
Below is a detailed, representative experimental protocol for the formalin-induced inflammatory pain model, as would be typically conducted to evaluate the analgesic efficacy of a compound like ADR 851.
Objective: To assess the analgesic efficacy of ADR 851 (free base or hydrochloride salt) in a model of persistent inflammatory pain in rats.
Animals: Male Sprague-Dawley rats (200-250 g). Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Materials:
-
ADR 851 (free base or hydrochloride salt)
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Formalin solution (5% in saline)
-
Subcutaneous injection needles and syringes
-
Observation chambers with mirrors for unobscured viewing of the animals' paws
Procedure:
-
Acclimatization: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: ADR 851 (or vehicle) is administered subcutaneously (s.c.) at the desired doses (e.g., 1, 3, and 10 mg/kg) 30 minutes prior to formalin injection.
-
Induction of Pain: 50 µL of 5% formalin solution is injected into the plantar surface of the right hind paw of each rat.
-
Observation: Immediately after formalin injection, the animals are placed in the observation chambers. The amount of time spent licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.
-
Data Analysis: The pain response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes). The total time spent in nociceptive behaviors during each phase is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the responses in the drug-treated groups to the vehicle-treated group. A significant reduction in the duration of nociceptive behaviors in the drug-treated groups is indicative of an analgesic effect.
Pharmacokinetics and Toxicity
No specific pharmacokinetic or toxicity data for this compound or its hydrochloride salt is currently available in the public domain. However, based on general principles, the following can be hypothesized:
-
Pharmacokinetics: The hydrochloride salt, due to its likely higher solubility, would be expected to have a faster absorption rate and potentially higher bioavailability compared to the free base, especially if administered orally. This could lead to a higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax). The elimination half-life (t1/2) is not expected to be significantly different between the two forms, as it is primarily dependent on the metabolism and clearance of the active moiety.
-
Toxicity: The toxicity profile is primarily associated with the active ADR 851 molecule. However, differences in pharmacokinetics could influence the acute toxicity profile. A more rapid absorption and higher Cmax of the hydrochloride salt could potentially lead to a higher incidence of acute dose-related side effects compared to the slower-absorbing free base at the same dose.
Visualizations
Caption: Influence of Formulation on Bioavailability.
Caption: Experimental Workflow for Formalin Test.
Conclusion
While direct comparative in vivo efficacy data for this compound versus its hydrochloride salt is not publicly available, fundamental pharmaceutical principles suggest that the hydrochloride salt would likely offer advantages in terms of solubility and dissolution rate. This could translate to more reliable and potentially faster absorption, which is often desirable for achieving a consistent therapeutic effect. The existing in vivo data confirms the analgesic potential of ADR 851. Further studies directly comparing the two forms are necessary to fully elucidate their relative in vivo performance. Researchers should consider the physicochemical properties of each form in the context of their intended route of administration and desired pharmacokinetic profile when designing future in vivo experiments.
References
A Comparative Guide: Tropisetron vs. ADR 851 Free Base in the Context of 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tropisetron, a well-established 5-HT3 receptor antagonist, and ADR 851 free base, a lesser-known compound from the same pharmacological class. Due to a significant disparity in available research data, with extensive clinical information for tropisetron and very limited, early-stage preclinical data for ADR 851, a direct head-to-head comparison of their antiemetic properties is not feasible.
This document will therefore present a comprehensive overview of tropisetron's performance, supported by experimental data, and contextualize the available information on ADR 851. This approach aims to offer a valuable resource for researchers interested in 5-HT3 receptor antagonists, highlighting the characteristics of a clinically successful drug alongside a compound that has been explored for different therapeutic applications.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both tropisetron and ADR 851 are classified as 5-HT3 receptor antagonists. These receptors are ligand-gated ion channels located on peripheral and central neurons.[1] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), serotonin (5-HT) is released from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, which ultimately induces the vomiting reflex.[2][3]
Tropisetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this emetic signaling cascade.[2][3] While the specific antiemetic mechanism of ADR 851 has not been documented, its classification as a 5-HT3 receptor antagonist suggests it would operate through a similar pathway.
Data Presentation: A Tale of Two Compounds
The available data for tropisetron is extensive, covering its pharmacokinetic profile, clinical efficacy, and safety. In contrast, data for ADR 851 is limited to a single preclinical study investigating its analgesic, not antiemetic, effects.
Table 1: Pharmacokinetic Profile of Tropisetron in Humans
| Parameter | Value | Reference |
| Bioavailability (oral) | ~60% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [3][4] |
| Plasma Protein Binding | ~71% | [2] |
| Volume of Distribution (Vd) | 400-600 L | [2] |
| Elimination Half-Life | ~8 hours (extensive metabolizers); up to 45 hours (poor metabolizers) | [5] |
| Metabolism | Hepatic (hydroxylation via CYP2D6, followed by conjugation) | [2][4] |
| Excretion | Primarily urine (8% as unchanged drug, 70% as metabolites) and feces (15%) | [2][3] |
There is no available pharmacokinetic data for this compound.
Table 2: Efficacy of Tropisetron in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study Population & Chemotherapy | Tropisetron Regimen | Efficacy Endpoint | Result | Reference |
| Cisplatin-treated patients | Tropisetron + Dexamethasone | Complete control of nausea and vomiting | 69-97% of patients | [6] |
| Cisplatin-treated patients | Tropisetron monotherapy | Complete control of nausea and vomiting | 46-80% of patients | [6] |
| Patients on high-dose chemotherapy for bone marrow transplant | 5 mg IV tropisetron | Complete or major control of emesis | 81% of patients | [7] |
| Patients with far-advanced cancer (not on chemo/radio-therapy) | Tropisetron monotherapy | Total control of emesis over 15 days | 78.9% of patients | [8] |
No clinical efficacy data for this compound as an antiemetic is available.
Table 3: Safety Profile of Tropisetron
| Adverse Effect | Frequency | Reference |
| Headache | Most frequently reported | [2][5][9] |
| Constipation | Frequently reported | [5][9] |
| Dizziness | Less frequently reported | [9] |
| Fatigue | Less frequently reported | [5] |
| Diarrhea | Less frequently reported | [5] |
No safety data for this compound in the context of antiemetic use is available.
This compound: An Alternative Therapeutic Avenue
The primary research available on ADR 851 investigated the analgesic effects of its S and R isomers in rats. The study found that ADR-851R produced significant analgesia in a formalin-induced inflammatory pain model. This suggests that while ADR 851 is a 5-HT3 receptor antagonist, its development focus, at least as documented in publicly available literature, was on pain management rather than emesis control.
Experimental Protocols
General Protocol for Assessing Antiemetic Efficacy in a Preclinical Model (Cisplatin-Induced Emesis in Ferrets)
This model is a standard for evaluating the antiemetic potential of new compounds.
-
Animal Model: Male ferrets are commonly used as they have a well-defined emetic response to cisplatin.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., a 5-HT3 antagonist) is administered intravenously or orally at varying doses.
-
Emetogen Challenge: A standardized dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) is administered.[10]
-
Observation Period: The animals are observed for a defined period (e.g., 24-72 hours) to assess both acute and delayed emesis.[11]
-
Efficacy Endpoints: The primary endpoints are the number of retches and vomits. The latency to the first emetic episode is also recorded.[11]
-
Data Analysis: The efficacy of the test compound is determined by comparing the emetic responses in the treated groups to a vehicle-control group.
General Protocol for a Clinical Trial Evaluating Antiemetic Efficacy in CINV
-
Study Design: A randomized, double-blind, active-comparator or placebo-controlled trial is the preferred design.[12]
-
Patient Population: Chemotherapy-naïve patients scheduled to receive highly or moderately emetogenic chemotherapy are enrolled.[13]
-
Treatment Arms: Patients are randomized to receive the investigational antiemetic, a standard-of-care antiemetic (e.g., tropisetron), or a placebo (if ethically permissible).[12]
-
Drug Administration: The antiemetic is typically administered prior to chemotherapy.
-
Assessment Period: Patients are monitored for a defined period, typically covering the acute phase (0-24 hours post-chemotherapy) and the delayed phase (24-120 hours post-chemotherapy).[11]
-
Efficacy Endpoints: The primary endpoint is often "complete response," defined as no emetic episodes and no use of rescue medication.[13] Secondary endpoints include the number of emetic episodes, severity of nausea (assessed using a visual analog scale), and quality of life.[12]
-
Safety Assessment: Adverse events are systematically recorded throughout the study.
Visualizations
Caption: Signaling pathway of 5-HT3 receptor-mediated emesis and the inhibitory action of tropisetron.
Caption: Hypothetical workflow for a head-to-head clinical trial of ADR 851 vs. tropisetron.
Caption: Logical relationship between ADR 851 and tropisetron based on available data.
Conclusion
Tropisetron is a well-characterized 5-HT3 receptor antagonist with proven efficacy and a generally well-tolerated safety profile for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][6] Extensive clinical data supports its use in these indications.
This compound, while belonging to the same pharmacological class, has a vastly different research trajectory based on available literature. The sole focus of published research has been on its potential analgesic properties in a preclinical model. There is a complete absence of data regarding its antiemetic efficacy, pharmacokinetics in humans, or safety profile for this indication.
Therefore, for research and drug development professionals, tropisetron serves as a benchmark for a successful 5-HT3 receptor antagonist in the antiemetic space. ADR 851, on the other hand, represents an example of a compound within the same class that was investigated for a different therapeutic application. A direct comparison of their antiemetic performance is not possible without further research into ADR 851. Future studies would be required to first establish the antiemetic potential of ADR 851 in preclinical models before any consideration for clinical development and comparison with established agents like tropisetron could be warranted.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropisetron - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-emetic efficacy and tolerability of tropisetron in patients conditioned with high-dose chemotherapy (with and without total body irradiation) prior to bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of tropisetron, metoclopramide, and chlorpromazine in the treatment of emesis associated with far advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Tropisetron hydrochloride? [synapse.patsnap.com]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Validating the Selectivity of 5-HT3 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a framework for validating the selectivity of 5-HT3 receptor antagonists, with a focus on comparative data for established compounds. While specific quantitative data for the novel compound ADR 851 free base is not publicly available, this document outlines the necessary experimental approaches and presents data for well-characterized 5-HT3 antagonists, offering a benchmark for evaluation.
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and nociception.[1] Consequently, 5-HT3 receptor antagonists are crucial therapeutic agents, particularly as antiemetics in the context of chemotherapy and postoperative recovery.[2][3] A key attribute of a high-quality pharmacological tool or therapeutic candidate is its selectivity for the intended target over other receptors, which minimizes off-target effects and potential side effects.
This guide details the experimental protocols for determining receptor binding affinity and functional antagonism, presents a comparative analysis of the selectivity of widely-used 5-HT3 antagonists, and provides the necessary visualizations to understand the underlying pathways and experimental workflows.
Comparative Selectivity of 5-HT3 Receptor Antagonists
The selectivity of a compound is determined by comparing its binding affinity for its primary target (in this case, the 5-HT3 receptor) with its affinity for a panel of other relevant receptors. A higher ratio of affinity for off-target receptors to the primary target indicates greater selectivity. While specific data for ADR 851 is unavailable, Table 1 summarizes the binding affinities (Ki, in nM) of established 5-HT3 antagonists for the 5-HT3 receptor and a selection of other receptors.
| Compound | 5-HT3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) | α1 (Ki, nM) |
| ADR 851 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ondansetron | ~2.5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Granisetron | ~0.26[4] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Palonosetron | ~0.1 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
As the table illustrates, established 5-HT3 antagonists like granisetron exhibit a high degree of selectivity for the 5-HT3 receptor, with binding affinities for other receptors being several orders of magnitude lower.[4]
Experimental Protocols
To validate the selectivity of a compound like ADR 851, two primary types of experiments are conducted: receptor binding assays and functional assays.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the human 5-HT3 receptor.
-
Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor radioligand.
-
Test Compound: this compound or other compounds to be tested.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: 5-HT3 Receptor-Mediated Calcium Influx
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca2+.[1] A functional assay can measure the ability of an antagonist to block this agonist-induced calcium influx.
Objective: To determine the potency of a test compound in antagonizing the 5-HT3 receptor-mediated calcium response.
Materials:
-
Cells: A cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
5-HT3 Agonist: Serotonin (5-HT) or a selective agonist like m-chlorophenylbiguanide (mCPBG).
-
Test Compound: this compound or other antagonists.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with an injection system.
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a short period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject the 5-HT3 agonist into the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.
-
Plot the agonist-induced change in fluorescence against the logarithm of the antagonist concentration to determine the IC50 value for the functional inhibition.
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate the workflow for validating selectivity, the signaling pathway of the 5-HT3 receptor, and the logical relationship in a competitive binding assay.
Experimental workflow for determining receptor selectivity.
Simplified signaling pathway of the 5-HT3 receptor.
Logical relationship in a competitive radioligand binding assay.
References
Comparative pharmacokinetics of ADR 851 free base and palonosetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of ADR 851 free base, a novel investigational 5-HT3 receptor antagonist, and palonosetron, a well-established second-generation 5-HT3 receptor antagonist. The information is intended to support research and development efforts in the field of antiemetics.
Executive Summary
A direct comparative analysis of the pharmacokinetic properties of this compound and palonosetron is currently hindered by the limited availability of public data for ADR 851. Extensive research has characterized the pharmacokinetics of palonosetron, revealing a significantly long half-life and high binding affinity, which distinguishes it from first-generation 5-HT3 antagonists. In contrast, ADR 851 remains in the early stages of investigation, with its pharmacokinetic profile yet to be fully elucidated in publicly accessible literature.
Palonosetron: A Detailed Pharmacokinetic Profile
Palonosetron is a potent, selective, second-generation 5-HT3 receptor antagonist. Its distinct pharmacokinetic properties are believed to contribute to its clinical efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).
Quantitative Pharmacokinetic Data for Palonosetron
The following table summarizes the key pharmacokinetic parameters of palonosetron administered intravenously to healthy adult subjects.
| Pharmacokinetic Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | Dose-proportional | [1] |
| Time to Maximum Plasma Concentration (Tmax) | Not applicable (intravenous) | |
| Area Under the Curve (AUC) | Dose-proportional | [1] |
| Elimination Half-Life (t½) | Approximately 40 hours | [1][2][3] |
| Volume of Distribution (Vd) | 3.85 to 12.6 L/kg | [1] |
| Plasma Protein Binding | Approximately 62% | [3] |
| Metabolism | Primarily by CYP2D6, with minor contributions from CYP3A4 and CYP1A2 | [3] |
| Elimination | Primarily renal | [3] |
This compound: Current Status
ADR 851 is a novel 5-HT3 receptor antagonist that has been investigated for its analgesic properties in preclinical studies. However, as of the latest available information, detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and elimination half-life, have not been published in the peer-reviewed scientific literature.
Experimental Protocols: Pharmacokinetic Analysis of 5-HT3 Receptor Antagonists
The following outlines a general experimental protocol for determining the pharmacokinetic profile of a 5-HT3 receptor antagonist, based on methodologies employed in clinical trials of palonosetron.
Objective: To characterize the pharmacokinetic profile of a novel 5-HT3 receptor antagonist following a single intravenous administration in healthy subjects.
Study Design: A single-center, open-label, single-dose study.
Participants: A cohort of healthy adult male and female volunteers.
Methodology:
-
Drug Administration: A single intravenous dose of the investigational drug is administered over a predefined period.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax) - for non-intravenous routes
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Total body clearance (CL)
-
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Mechanism of action of 5-HT3 receptor antagonists.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
References
Safety Operating Guide
Proper Disposal of ADR 851 Free Base: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ADR 851 free base must adhere to stringent safety protocols, not only during its use but also in its disposal. The hazardous nature of this compound, as outlined in its Safety Data Sheet (SDS), necessitates a meticulous and compliant disposal process to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile of this compound
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard information from the available Safety Data Sheet.[1]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure, Oral) | Category 2 | H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H410: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in strict accordance with national and local regulations.[2] The following protocol provides a detailed, step-by-step guide for its proper disposal, derived from safety data recommendations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield to protect against splashes.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
In case of aerosols or dust, use a respirator with an appropriate filter.
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams. [2]
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound.
-
The label on the waste container should clearly state "Hazardous Waste" and "this compound" and include the relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
3. Container Management:
-
Keep the hazardous waste container securely sealed when not in use to prevent spills and the release of vapors.
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Handle uncleaned, empty containers as you would the product itself.[2]
4. Disposal Procedure:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for its safe handling and disposal.
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately evacuate the area and alert your supervisor and the EHS office.
-
Only personnel trained in hazardous material spill response should attempt to clean up the spill, using appropriate PPE and spill kits.
-
For personal exposure, follow the first aid measures outlined in the SDS, which include:
-
Inhalation: Move to fresh air and seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Logistical Information for Handling ADR 851 Free Base
Disclaimer: A specific Safety Data Sheet (SDS) for "ADR 851 free base" could not be located in publicly available resources. The following guidance is based on the precautionary principle for handling uncharacterized research chemicals that may possess caustic and skin-sensitizing properties. This information is intended to supplement, not replace, institutional safety protocols and the judgment of a qualified chemical hygiene officer.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical splash goggles, Face shield | Double nitrile gloves, Chemical-resistant lab coat or apron | N95 respirator or higher, used within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles, Face shield | Double nitrile gloves (consider extended cuffs), Chemical-resistant lab coat | Use within a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Double nitrile gloves, Chemical-resistant lab coat | Use within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles, Face shield | Double nitrile gloves, Chemical-resistant lab coat | Use within a certified chemical fume hood |
PPE Selection and Safe Handling Workflow
The following diagram outlines the logical steps for selecting and using appropriate PPE when working with this compound.
Caption: Workflow for PPE Selection and Safe Handling of this compound.
Operational and Disposal Plans
Standard Operating Procedure for Handling
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Prepare a spill kit appropriate for corrosive and sensitizing materials.
-
-
Handling:
-
Always wear the appropriate PPE as detailed in the table above. Double gloving is highly recommended to protect against accidental exposure during glove removal.[1]
-
When weighing the solid, use a disposable weigh boat and handle it with forceps to minimize contact.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
In Case of Exposure or Spill:
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove any contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Minor Spill: If a small amount of material is spilled within the fume hood, absorb it with a suitable inert material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled hazardous waste container.
-
Major Spill: In the event of a large spill, evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.[2][6]
-
Disposal Plan
The disposal of uncharacterized research chemicals must be handled with extreme caution to ensure the safety of personnel and to comply with environmental regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams.[7]
-
All solid waste contaminated with the compound (e.g., gloves, weigh boats, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Container and Labeling:
-
Use a chemically compatible and leak-proof container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the words "Hazards Not Fully Known."[7][8] Also, include the name of the principal investigator and the date the waste was first added to the container.
-
-
Storage and Collection:
References
- 1. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 2. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 3. crecompany.com [crecompany.com]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
